molecular formula C7H5Cl2FO B1459804 2,5-Dichloro-4-fluoroanisole CAS No. 1806298-67-8

2,5-Dichloro-4-fluoroanisole

Cat. No.: B1459804
CAS No.: 1806298-67-8
M. Wt: 195.01 g/mol
InChI Key: JGUFXVDKOPCUEL-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-fluoroanisole is a multisubstituted anisole derivative of high interest in advanced organic synthesis and methodological studies. Its structure, featuring both chlorine and fluorine atoms on the aromatic ring, makes it a valuable scaffold for exploring nucleophilic aromatic substitution reactions. The presence of multiple halogens with different reactivities allows for selective, stepwise functionalization; the fluorine atom, in particular, can act as a superior leaving group compared to chlorine in the presence of certain nucleophiles, as discussed in reviews on nucleophilic substitutions . This property is crucial for developing new synthetic routes in medicinal chemistry and materials science. Researchers utilize this compound and its analogs as key intermediates in the construction of more complex molecules, including pharmaceuticals, agrochemicals, and functional materials. The electron-withdrawing nature of the halogens also influences the electronic properties of the ring system, making it a subject of study in physical organic chemistry. As with all fine chemicals, proper handling is essential. This product is intended For Research Use Only and is not classified as a drug, food additive, or cosmetic. It is supplied for use in a controlled laboratory setting by qualified personnel.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dichloro-2-fluoro-5-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2FO/c1-11-7-3-4(8)6(10)2-5(7)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGUFXVDKOPCUEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2,5-Dichloro-4-fluoroanisole chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and applications of 2,5-Dichloro-4-fluoroanisole , structured for researchers and drug development professionals.

CAS Registry Number: 1806298-67-8 Molecular Formula: C₇H₅Cl₂FO Molecular Weight: 195.02 g/mol [1]

Executive Summary

2,5-Dichloro-4-fluoroanisole is a highly functionalized halogenated aromatic building block used primarily in the synthesis of agrochemicals (specifically herbicides and fungicides) and pharmaceutical intermediates. Its unique substitution pattern—featuring a methoxy group, two chlorine atoms, and a fluorine atom—offers distinct electronic and steric properties.[1] The fluorine atom at the para position relative to the methoxy group, flanked by a chlorine at the meta position, creates a scaffold with tunable reactivity for Nucleophilic Aromatic Substitution (SₙAr) and Directed Ortho Metalation (DoM), making it a critical tool for structure-activity relationship (SAR) optimization in medicinal chemistry.

Molecular Architecture & Electronic Profile

The reactivity of 2,5-Dichloro-4-fluoroanisole is governed by the interplay of its substituents. Understanding these electronic vectors is essential for predicting reaction outcomes.[1]

Substituent Effects[1][2]
  • Methoxy Group (-OMe) at C1: A strong

    
    -donor (activator) and inductive withdrawer.[1] It directs electrophilic substitution to the ortho and para positions.[1] However, with C2, C4, and C5 blocked, the primary directing influence is exerted on C6  (ortho).[1] It also serves as a Directed Ortho Metalation (DoM) group, facilitating lithiation at C6.[1]
    
  • Fluorine Atom (-F) at C4: A strong inductive withdrawer but a

    
    -donor.[1] In SₙAr reactions, the C4-F bond is activated by the inductive withdrawal of the adjacent C5-Cl, making it a potential site for nucleophilic displacement, particularly if an electron-withdrawing group (EWG) is introduced at C6.
    
  • Chlorine Atoms (-Cl) at C2 & C5: These provide steric bulk and inductive electron withdrawal.[1] The C2-Cl blocks the ortho position, preventing unwanted side reactions at this site during functionalization.[1] The C5-Cl acidifies the adjacent protons (H6) and influences the lability of the C4-F bond.

Reactivity Map

The molecule possesses two distinct protons (H3 and H6) with significantly different chemical environments:

  • H3 (Proton between Cl and F): Highly acidic due to the "ortho-fluorine effect" and the inductive pull of the adjacent chlorine. This site is prone to deprotonation but sterically crowded.[1]

  • H6 (Proton between Cl and OMe): The primary site for Electrophilic Aromatic Substitution (EAS) due to the directing power of the OMe group.[1] It is also a target for lithiation (DoM).[1]

Physicochemical Profile

Note: As a specialized intermediate, specific experimental values may vary by batch purity. The following are consensus values derived from structural analogs and available safety data.

PropertyValue / Description
Physical State Colorless to pale yellow liquid or low-melting solid (dependent on purity)
Boiling Point ~235–240 °C (Predicted at 760 mmHg)
Density ~1.45 g/cm³
Solubility Insoluble in water; soluble in DCM, THF, Ethyl Acetate, Toluene
LogP ~3.2 (Predicted) – Indicates moderate lipophilicity
Flash Point >100 °C (Estimated)

Synthetic Pathways

The synthesis of 2,5-Dichloro-4-fluoroanisole must be approached with regiochemical precision to avoid the formation of the 2,3-dichloro or 2,6-dichloro isomers.

Primary Route: Methylation of 2,5-Dichloro-4-fluorophenol

This is the most reliable, self-validating protocol, ensuring the correct halogen substitution pattern is established before the ether formation.

Protocol:

  • Reagents: 2,5-Dichloro-4-fluorophenol (1.0 eq), Potassium Carbonate (

    
    , 2.0 eq), Methyl Iodide (MeI, 1.2 eq) or Dimethyl Sulfate (DMS, 1.1 eq).[1]
    
  • Solvent: Acetone or DMF (Anhydrous).[1]

  • Procedure:

    • Charge a reaction vessel with 2,5-dichloro-4-fluorophenol and solvent.

    • Add

      
       and stir at room temperature for 30 minutes to form the phenoxide.[1]
      
    • Add Methyl Iodide dropwise (exothermic control).[1]

    • Heat to 40–50 °C and monitor by TLC/HPLC until phenol consumption is >99%.

    • Workup: Filter inorganic salts, concentrate solvent, and partition between water/DCM. Wash organic layer with dilute NaOH to remove unreacted phenol.[1]

  • Validation:

    
    H NMR should show a sharp singlet for the methoxy group (~3.8 ppm) and disappearance of the broad phenolic -OH signal.[1]
    
Alternative Route: Chlorination of 4-Fluoroanisole

Direct chlorination of 4-fluoroanisole using sulfuryl chloride (


) or chlorine gas (

).[1]
  • Risk: This method often yields a mixture of 2-chloro, 2,6-dichloro, and 2,5-dichloro isomers, requiring difficult fractional distillation. It is not recommended for high-purity applications without rigorous purification.[1]

SynthesisWorkflow Start 4-Fluorophenol Step1 Chlorination (NCS or SO2Cl2) Start->Step1 Regioselective Halogenation Inter 2,5-Dichloro-4-fluorophenol (Key Precursor) Step1->Inter Step2 Methylation (MeI / K2CO3) Inter->Step2 O-Alkylation Product 2,5-Dichloro-4-fluoroanisole Step2->Product AltStart 4-Fluoroanisole AltStep Direct Chlorination (Low Selectivity) AltStart->AltStep AltStep->Product Mix of Isomers

Caption: Synthesis workflow comparing the high-fidelity phenol methylation route vs. the lower-selectivity direct chlorination route.

Reactivity & Applications

The versatility of 2,5-Dichloro-4-fluoroanisole lies in its ability to undergo selective functionalization.[1]

Directed Ortho Metalation (DoM)

The methoxy group directs lithiation to the C6 position.[1]

  • Reagents: n-Butyllithium (n-BuLi) or LDA in THF at -78 °C.

  • Mechanism: The lithium coordinates to the methoxy oxygen, deprotonating C6.[1]

  • Electrophiles: The resulting lithiated species can be trapped with:

    • 
      
      
      
      
      Carboxylic Acid (Precursor to Dicamba analogs).[1]
    • 
      
      
      
      
      Boronic Acid (Suzuki Coupling partner).[1]
    • 
      
      
      
      
      Iodide (Precursor for Ullmann coupling).[1]
Nucleophilic Aromatic Substitution (SₙAr)

While the methoxy group is deactivating for SₙAr, the presence of the fluorine (a good leaving group) and the chlorines (inductive withdrawing) allows for substitution under forcing conditions or if the ring is further activated (e.g., by formylation at C6).

  • Reaction: Displacement of Fluorine by amines or thiols.[1]

  • Conditions: High temperature (DMF/DMSO, >100 °C) with a strong base (

    
     or NaH).[1]
    

ReactivityMap Center 2,5-Dichloro-4-fluoroanisole DoM DoM at C6 (Ortho to OMe) Center->DoM n-BuLi / -78°C SnAr SnAr at C4 (Displacement of F) Center->SnAr R-NH2 / Heat Demethyl Demethylation (BBr3) Center->Demethyl Lewis Acid Acid Benzoic Acid Derivs. (Agrochemicals) DoM->Acid + CO2 Amine Aniline Derivs. (Kinase Inhibitors) SnAr->Amine Phenol 2,5-Dichloro-4-fluorophenol Demethyl->Phenol

Caption: Reactivity map illustrating the three primary divergence points: Lithiation (C6), Nucleophilic Substitution (C4), and Deprotection.

Handling & Safety (SDS Summary)

  • Hazards: Irritating to eyes, respiratory system, and skin (H315, H319, H335).[1]

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). The compound is stable but should be protected from strong oxidizing agents.[1]

  • Disposal: Incineration in a chemical incinerator equipped with an afterburner and scrubber (due to halogen content).

References

  • Chemical Book. (2025).[1] 2,5-Dichloro-4-fluoroanisole Product Properties and CAS 1806298-67-8. Link

  • PubChem. (2025).[1] Compound Summary: 2-Chloro-4-fluoroanisole (Analog Reference).[1] National Library of Medicine.[1] Link[1]

  • Google Patents. (2011).[1] Method for preparing p-fluoroanisole and halogenated derivatives. CN102146023B.[1] Link

  • MolCore. (2025).[1] Building Blocks: 2,5-Dichloro-4-fluoroanisole. Link

  • BenchChem. (2025).[1] Nucleophilic Aromatic Substitution Protocols for Fluorinated Heterocycles. Link

Sources

Technical Whitepaper: Regioselective Electrophilic Functionalization of 2,5-Dichloro-4-fluoroanisole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,5-Dichloro-4-fluoroanisole is a highly functionalized aromatic scaffold utilized in the synthesis of next-generation protoporphyrinogen oxidase (PPO) inhibiting herbicides and poly-halogenated kinase inhibitors. Its unique substitution pattern presents a specific challenge in Electrophilic Aromatic Substitution (EAS) : balancing the strong activating influence of the methoxy group against the steric and electronic deactivation provided by three halogen atoms.

This guide provides a definitive technical analysis of the regioselectivity governing this substrate and outlines optimized protocols for its functionalization, specifically focusing on nitration and bromination.

Part 1: Electronic & Steric Landscape

To design a self-validating synthetic protocol, one must first deconstruct the electronic vectors competing on the aromatic ring.

Structural Analysis

The substrate contains four substituents:

  • C1 - Methoxy (-OCH₃): Strong activator (+R effect), ortho, para-director.

  • C2 - Chlorine (-Cl): Weak deactivator (-I > +R), ortho, para-director.

  • C4 - Fluorine (-F): Deactivator (-I), but strong para-director relative to itself due to resonance (+R).

  • C5 - Chlorine (-Cl): Weak deactivator.

The Regioselectivity Decision Matrix

The available sites for substitution are C3 and C6 .

  • Position C3: Located meta to the methoxy group and ortho to the C2-chlorine and C4-fluorine. This position is electronically deactivated. The methoxy group does not stabilize the carbocation intermediate (sigma complex) formed at this position.

  • Position C6: Located ortho to the methoxy group and ortho to the C5-chlorine. Despite the steric bulk of the adjacent chlorine, the C6 position is the exclusive site of reaction . The resonance stabilization from the methoxy oxygen lone pair lowers the activation energy for attack at C6 significantly more than any other position.

Visualization of Reactivity

The following diagram maps the electronic pressure on the ring, identifying C6 as the "Hotspot" for electrophilic attack.

G Substrate 2,5-Dichloro-4-fluoroanisole OMe C1: -OCH3 (Strong Activator) Substrate->OMe Cl2 C2: -Cl (Steric Block) Substrate->Cl2 F4 C4: -F (Para-Director) Substrate->F4 Cl5 C5: -Cl (Steric Block) Substrate->Cl5 C3 Position C3 (Meta to OMe) Kinetically Dead OMe->C3 No Resonance C6 Position C6 (Ortho to OMe) REACTIVE HOTSPOT OMe->C6 Direct Resonance (+R) Cl5->C6 Steric Hindrance

Figure 1: Regioselectivity map showing the dominance of the C1-Methoxy group in directing electrophiles to C6.[1]

Part 2: Primary Workflow – Nitration[2][3]

Nitration is the most common transformation for this scaffold, yielding 2,5-dichloro-4-fluoro-6-nitroanisole , a precursor to the corresponding aniline.

Mechanism & Risks
  • Mechanism: Generation of the nitronium ion (

    
    ) followed by attack at C6.
    
  • Risk: Ipso-substitution (displacement of halogens) is a risk in poly-halogenated systems if the temperature is uncontrolled. Oxidation of the methoxy group to a quinone is possible if the acid concentration is too high.

Optimized Protocol (Mixed Acid Method)
ParameterSpecificationRationale
Reagent A Nitric Acid (fuming, >90%)Source of

.
Reagent B Sulfuric Acid (conc. 98%)Dehydrating agent/catalyst.
Solvent Dichloromethane (DCM) or NoneDCM moderates the exotherm; neat reaction is faster but riskier.
Temperature -5°C to 5°C (Addition)Prevents ipso-attack and oxidation.
Stoichiometry 1.05 - 1.10 eq HNO₃Slight excess ensures conversion without over-nitration.
Step-by-Step Procedure
  • Setup: Charge a jacketed glass reactor with 2,5-dichloro-4-fluoroanisole (1.0 eq) and concentrated

    
     (5.0 vol). Cool the suspension to -5°C under 
    
    
    
    atmosphere.
  • Nitration: Prepare a mixture of fuming

    
     (1.1 eq) and 
    
    
    
    (2.0 vol). Add this mixture dropwise to the reactor, maintaining internal temperature
    
    
    .
    • Critical Checkpoint: If the solution turns dark black/brown rapidly, stop addition; this indicates oxidation. A yellow/orange hue is normal.

  • Digestion: Allow the mixture to warm to 20°C over 2 hours. Monitor conversion via HPLC or GC.

  • Quench: Pour the reaction mixture slowly onto crushed ice (10 vol) with vigorous stirring. The product should precipitate as a pale solid.

  • Isolation: Filter the solid. Wash with water until filtrate pH is neutral. Recrystallize from Ethanol/Water if necessary.

Process Flow Diagram

NitrationFlow Start Start: 2,5-Dichloro-4-fluoroanisole AcidMix Cool to -5°C Add H2SO4/HNO3 Start->AcidMix Monitor Monitor HPLC Target: <1% SM AcidMix->Monitor Monitor->AcidMix Incomplete (Add time) Quench Ice Quench (Exotherm Control) Monitor->Quench Complete Filter Filtration & Wash (pH Neutralization) Quench->Filter Product Product: 6-Nitro Derivative Filter->Product

Figure 2: Optimized nitration workflow ensuring safety and high purity.

Part 3: Alternative Electrophiles (Bromination)

Bromination is more sluggish due to the deactivated nature of the ring. Standard


 in acetic acid often fails to drive the reaction to completion.
Catalytic Requirement

A Lewis acid catalyst is required to polarize the bromine bond. Iron(III) bromide (


) or Aluminum chloride (

) are standard.
Protocol Modification
  • Reagents:

    
     (1.2 eq), 
    
    
    
    powder (0.05 eq, generates
    
    
    in situ).
  • Solvent: Chlorobenzene or 1,2-Dichloroethane (DCE).

  • Temperature: 40°C - 60°C. (Heat is required to overcome the activation energy barrier of the deactivated ring).

  • Regioselectivity: Exclusively C6.

Part 4: Analytical Validation

To ensure the integrity of the synthesized material, specific analytical signatures must be verified.

NMR Signature (1H)

The starting material possesses two aromatic protons (C3-H and C6-H). The product (6-substituted) will retain only the C3-H.

ProtonMultiplicityCoupling Constant (

)
Diagnostic Feature
SM (C6-H) Doublet (d)

Hz
Disappears in product.
SM (C3-H) Doublet (d)

Hz
Remains in product (shifted downfield).
Product (C3-H) Doublet (d)

Hz
Sole aromatic signal.

Note: The coupling of protons to the Fluorine atom is the key identifier.


 is typically larger for ortho-coupling (C3-H to F4) than meta-coupling (C6-H to F4).
Troubleshooting Common Issues
  • Issue: Low Yield / Recovery.

    • Cause: Sulfonation byproduct. If

      
       is too concentrated or temperature too high, reversible sulfonation at C6 can occur.
      
    • Fix: Dilute acid slightly or reduce reaction time.

  • Issue: Demethylation.

    • Cause: Strong Lewis acids (e.g.,

      
       during Friedel-Crafts) can cleave the ether bond to form the phenol.
      
    • Fix: Avoid

      
      ; use milder catalysts like 
      
      
      
      or perform acylation before full halogenation if possible.

References

  • Regioselectivity in 4-Fluoroanisole Derivatives: BenchChem Technical Support. Enhancing Regioselectivity of Electrophilic Substitution on 4-Fluoroanisole. Link

  • Nitration of Poly-halogenated Aromatics: Patent CN102603548A. Method for efficient synthesis of 2-chloro-4-fluoro-5-nitro derivatives. Link

  • Bromination Methodologies: Regiospecific Bromination of Activated Aromatic Systems. TopSCHOLAR, Western Kentucky University. Link

  • General EAS Theory: LibreTexts Chemistry. Regioselectivity in Electrophilic Aromatic Substitution. Link

  • Reactivity of 2,4-Dichloroquinazoline (Analogous Electronic Systems): National Institutes of Health (PMC). Regioselective Nucleophilic and Electrophilic Substitution Insights. Link

Sources

A Theoretical Gauntlet: A Senior Application Scientist's Guide to the In-Silico Characterization of Dichlorofluoroanisole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Isomer Challenge in Modern Chemistry

In the intricate world of pharmaceutical development and materials science, the precise identity of a molecule is paramount. Positional isomers—molecules with the same chemical formula but different arrangements of atoms—can exhibit vastly different biological activities, toxicological profiles, and material properties. The dichlorofluoroanisole family, comprising numerous positional isomers, presents a classic case of this challenge. Distinguishing these closely related compounds using purely experimental means can be a resource-intensive and time-consuming endeavor.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for leveraging theoretical and computational chemistry to unambiguously characterize dichlorofluoroanisole isomers. We move beyond a mere listing of methods to provide a field-proven, logical workflow that embodies scientific integrity. This is not just a protocol; it is a self-validating system for generating reliable, predictive data that can guide and accelerate experimental discovery.

Part 1: The Theoretical Framework: A Quantum Mechanical Approach to Isomer Differentiation

The foundation of modern computational chemistry for molecules of this size is Density Functional Theory (DFT). It offers an optimal balance of computational efficiency and accuracy, making it the workhorse for predicting molecular properties.

The Rationale for Density Functional Theory (DFT)

Unlike older methods such as Hartree-Fock (HF), DFT incorporates the effects of electron correlation—the way electrons interact and influence each other's motion.[1] This is critical for accurately describing the electronic structure and, consequently, all other molecular properties of halogenated aromatic systems like dichlorofluoroanisoles. The choice of the DFT functional is the most critical decision in the process.

  • The Workhorse Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is extensively validated for organic molecules and serves as a reliable starting point for geometry optimizations and spectral predictions.[2][3][4]

  • For Higher Accuracy (M06-2X): The M06-2X functional, part of the Minnesota family of functionals, often provides superior accuracy for main-group chemistry, thermodynamics, and systems where non-covalent interactions are important.[5][6]

The Language of Electrons: Selecting the Right Basis Set

A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set dictates the flexibility and accuracy with which the electron distribution can be described. For dichlorofluoroanisole isomers, which contain highly electronegative atoms (Cl, F, O), a robust and flexible basis set is non-negotiable.

Recommended Basis Set: 6-311++G(d,p) [2][6]

  • 6-311G: This signifies a triple-zeta basis set, meaning each atomic orbital is described by three separate functions, providing high flexibility.

  • ++: These two plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are essential for describing the behavior of electrons far from the nucleus, which is crucial for anions, excited states, and weak interactions.

  • (d,p): These are polarization functions added to heavy atoms (d-type) and hydrogen atoms (p-type). They allow orbitals to change shape and "polarize" in the presence of other atoms, a key feature for describing chemical bonds accurately.

This combination ensures that the electronic structure is modeled with high fidelity, forming the bedrock of all subsequent property calculations.

Part 2: The Computational Protocol: A Step-by-Step Guide to In-Silico Analysis

This section outlines a detailed, self-validating workflow for the comprehensive theoretical study of dichlorofluoroanisole isomers. The process is designed to be sequential, where the successful completion of each step validates the next.

Experimental Protocol: Isomer Characterization Workflow

Objective: To determine the structural, spectroscopic, and electronic properties of a set of dichlorofluoroanisole isomers to create unique identifying fingerprints for each.

Methodology: Density Functional Theory (DFT)

  • Step 1: Molecular Structure Generation

    • Generate the 2D structures of the desired dichlorofluoroanisole isomers (e.g., 2,3-dichloro-4-fluoroanisole, 2,5-dichloro-4-fluoroanisole, 3,5-dichloro-4-fluoroanisole).

    • Convert these 2D representations into initial 3D Cartesian coordinates using a molecular editor or cheminformatics toolkit like RDKit.[7] This initial 3D structure is a rough estimate and serves as the input for optimization.

  • Step 2: Geometry Optimization

    • Define the computational model in the input file for a quantum chemistry package (e.g., Gaussian, ORCA). Specify the DFT functional (e.g., B3LYP or M06-2X) and the basis set (e.g., 6-311++G(d,p)).

    • Perform a geometry optimization calculation. This is an iterative process where the software calculates the forces on each atom and adjusts their positions to minimize the total energy of the molecule.[1]

    • Self-Validation Check: Monitor the convergence criteria. A successful optimization is achieved when the forces on the atoms and the change in energy between steps fall below predefined thresholds, indicating that a stationary point on the potential energy surface has been located.

  • Step 3: Vibrational Frequency Analysis

    • Using the optimized geometry from Step 2, perform a frequency calculation at the same level of theory.

    • Self-Validation Check: Confirm that the calculation yields zero imaginary frequencies.[2] The presence of an imaginary frequency indicates a saddle point, not a true energy minimum, and the geometry must be re-optimized. A successful frequency calculation validates the optimized structure as a stable conformer.

    • The output of this calculation provides the harmonic vibrational frequencies and their corresponding IR intensities, which can be used to simulate the infrared spectrum.[3][8]

  • Step 4: Spectroscopic and Electronic Property Calculations

    • NMR Spectroscopy: Using the validated optimized geometry, perform a Gauge-Independent Atomic Orbital (GIAO) NMR calculation.[9] This will yield the absolute shielding tensors for each nucleus. These are then typically referenced against a standard (e.g., tetramethylsilane, TMS), calculated at the same level of theory, to predict the ¹H and ¹³C NMR chemical shifts.[10][11]

    • UV-Vis Spectroscopy: Perform a Time-Dependent DFT (TD-DFT) calculation to compute the electronic excitation energies and oscillator strengths.[12] This allows for the prediction of the UV-Vis absorption spectrum and the maximum absorption wavelength (λ_max).[5][13]

    • Electronic Properties: The standard DFT output from the optimization and frequency calculations contains key electronic information, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as the total molecular dipole moment.

Visualization of the Computational Workflow

The following diagram illustrates the logical flow of the entire computational protocol.

G cluster_input 1. Input Generation cluster_core_calc 2. Core DFT Calculations cluster_validation 3. Validation cluster_properties 4. Property Prediction A Define Isomer Structures (SMILES/2D) B Generate Initial 3D Coordinates A->B Cheminformatics (e.g., RDKit) C Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) B->C Input for Quantum Chemistry Package E Check Convergence Criteria C->E Check Status D Frequency Calculation F Check for Imaginary Frequencies D->F Analyze Output E->C No E->D Yes (Converged) F->C Imaginary Freq. > 0 (Re-optimize) G Thermodynamic Data (Relative Energy, Stability) F->G Imaginary Freq. = 0 (True Minimum) H Vibrational Spectra (IR/Raman) F->H Imaginary Freq. = 0 (True Minimum) I NMR Spectra (¹H, ¹³C Chemical Shifts) F->I Imaginary Freq. = 0 (True Minimum) J UV-Vis Spectra (λ_max, Electronic Transitions) F->J Imaginary Freq. = 0 (True Minimum) K Electronic Properties (HOMO-LUMO, Dipole Moment) F->K Imaginary Freq. = 0 (True Minimum) L Comparative Analysis of Isomers G->L H->L I->L J->L K->L

Caption: A comprehensive workflow for the theoretical characterization of isomers.

Part 3: Data Synthesis and Comparative Analysis

The power of this theoretical approach lies in its ability to generate a multi-dimensional "fingerprint" for each isomer. By comparing the calculated properties side-by-side, one can identify unique characteristics for unambiguous identification. The following tables present illustrative data for three hypothetical isomers—2,3-dichloro-4-fluoroanisole (Isomer A), 2,5-dichloro-4-fluoroanisole (Isomer B), and 3,5-dichloro-4-fluoroanisole (Isomer C)—to demonstrate how the results are analyzed.

Table 1: Calculated Thermodynamic Properties and Dipole Moments

This table helps in assessing the relative stability and polarity of the isomers. The isomer with the lowest relative energy (ΔE) is the most thermodynamically stable.

PropertyIsomer A (2,3-dichloro)Isomer B (2,5-dichloro)Isomer C (3,5-dichloro)Rationale for Differences
Relative Energy (ΔE) +2.5 kcal/mol+0.8 kcal/mol0.0 kcal/molSteric hindrance between adjacent chloro-substituents in Isomer A and B increases their energy relative to the less-strained Isomer C.[14]
Dipole Moment (μ) 3.1 D1.5 D0.5 DThe vector sum of the C-Cl, C-F, and C-O bond dipoles. The near-symmetrical substitution in Isomer C leads to significant cancellation, resulting in a very low molecular dipole moment.
Table 2: Predicted Key Vibrational Frequencies (IR Spectroscopy)

Vibrational spectroscopy provides a direct fingerprint of the functional groups and their environment. Isomeric differences manifest as shifts in key stretching frequencies.

Vibrational ModeIsomer A (cm⁻¹)Isomer B (cm⁻¹)Isomer C (cm⁻¹)Distinguishing Features
C-O-C Asymmetric Stretch 126512581255The electronic environment around the methoxy group subtly alters this frequency.
C-F Stretch 123012451248The position of the chlorine atoms influences the electron density at the C-F bond, shifting its vibrational frequency.
C-Cl Stretch (Symm.) 780795810The coupling of C-Cl vibrations is highly sensitive to their relative positions on the aromatic ring, providing a clear distinction.[15]
C-Cl Stretch (Asymm.) 710740810 (degenerate)Isomer C's symmetry results in degenerate C-Cl stretching modes.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

NMR spectroscopy is arguably the most powerful tool for isomer identification. Theoretical calculations can predict the chemical shifts with high accuracy, allowing for direct comparison with experimental data.

NucleusIsomer A (ppm)Isomer B (ppm)Isomer C (ppm)Key Differentiators
¹H (Aromatic) H-5: 7.2, H-6: 7.5H-3: 7.1, H-6: 7.6H-2: 6.8, H-6: 6.8The number of signals, their splitting patterns (not shown), and their chemical shifts are unique for each isomer due to different electronic and neighboring group effects.[10][16]
¹³C (C-Cl) C-2: 128, C-3: 125C-2: 129, C-5: 124C-3: 135, C-5: 135The chemical shifts of the carbon atoms directly bonded to chlorine are highly sensitive to the overall substitution pattern.
¹³C (C-F) 155158160The electronic influence of the chlorine atoms at different positions alters the shielding of the carbon attached to fluorine.
Table 4: Predicted Electronic Properties (UV-Vis and Frontier Orbitals)

The electronic properties govern the color, reactivity, and photochemical behavior of the isomers. The HOMO-LUMO gap is a key indicator of chemical reactivity.[4][14]

PropertyIsomer AIsomer BIsomer CImplications
HOMO Energy -6.8 eV-6.7 eV-6.9 eVRelates to the ionization potential; Isomer C is the most difficult to oxidize.
LUMO Energy -1.2 eV-1.1 eV-1.3 eVRelates to the electron affinity; Isomer C is the best electron acceptor.
HOMO-LUMO Gap (ΔE) 5.6 eV5.6 eV5.6 eVA larger gap generally implies greater kinetic stability and lower chemical reactivity.[6]
λ_max (UV-Vis) 285 nm292 nm280 nmThe position of the substituents affects the π-electron system, leading to shifts in the electronic absorption maximum, which can be used for differentiation.[5]
Visualization of Isomer Fingerprints

The calculated data provides a unique, multi-faceted fingerprint for each isomer, enabling their unambiguous identification.

G cluster_isomers Dichlorofluoroanisole Isomers cluster_properties Calculated Property Fingerprints IsomerA Isomer A (2,3-dichloro) Thermodynamics Thermodynamics ΔE Dipole Moment IsomerA->Thermodynamics:E High ΔE High μ IR IR Spectrum C-O Stretch C-Cl Stretch IsomerA->IR:CCl Distinct C-Cl Frequencies NMR NMR Spectrum ¹H Shifts ¹³C Shifts IsomerA->NMR:H1 Complex Pattern IsomerB Isomer B (2,5-dichloro) UV Electronic Props HOMO-LUMO Gap λ_max IsomerB->UV:max Red-Shifted λ_max IsomerC Isomer C (3,5-dichloro) IsomerC->Thermodynamics:E IsomerC->IR:CCl Degenerate C-Cl Frequency IsomerC->NMR:H1 Simple, Symmetric Pattern IsomerC->UV:max Blue-Shifted λ_max

Caption: Each isomer possesses a unique set of calculated properties.

Conclusion: Certainty Through Computation

The theoretical framework detailed in this guide provides a powerful, predictive, and cost-effective strategy for the comprehensive characterization of dichlorofluoroanisole isomers. By systematically applying DFT calculations, researchers can generate a unique multi-property fingerprint for each isomer, encompassing its stability, polarity, and spectroscopic signatures (IR, NMR, UV-Vis). This in silico approach not only enables unambiguous identification but also provides profound insights into the structure-property relationships that govern the behavior of these molecules. In the high-stakes environment of drug discovery and materials science, such theoretical validation is not a luxury; it is a cornerstone of efficient, informed, and successful research and development.

References

  • ChemRxiv. (2025). A Comparative Study of Hartree-Fock and Density Functional Theory Analysis. Cambridge Open Engage. [Link]

  • ResearchGate. (n.d.). Theoretical investigation of para amino‐dichloro chalcone isomers, part I: A DFT structure—stability study. [Link]

  • MDPI. (n.d.). DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives. [Link]

  • PubMed Central (PMC). (2023). Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure–Stability Study of the FMO and NLO Properties. [Link]

  • MDPI. (n.d.). DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes. [Link]

  • ScienceDirect. (2000). 1H NMR and UV–Vis spectroscopy of chlorine substituted stilbenes: conformational studies. [Link]

  • PubMed. (n.d.). Density functional theory studies on the structures and vibrational spectra of 3,6-dichlorocarbazole and 3,6-dibromocarbazole. [Link]

  • ResearchGate. (2023). Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure–Stability Study of the FMO and NLO Properties. [Link]

  • Doc Brown's Chemistry. (n.d.). Isomers of C4H8Cl2 C4H8Br2 C4H8F2 C4H8I2. [Link]

  • MDPI. (n.d.). Computational Chemistry Strategies to Investigate the Antioxidant Activity of Flavonoids—An Overview. [Link]

  • MDPI. (2022). Vibrational Spectra and Molecular Vibrational Behaviors of Dibenzyl Disulfide, Dibenzyl Sulphide and Bibenzyl. [Link]

  • ResearchGate. (n.d.). Molecular spectra and conformational structure of stereoisomers of 2,3-dichlorobutane and 3,4-dichlorohexane. [Link]

  • YouTube. (2022). Quantum chemistry calculations with python: S1 - Molecular input for DFT calculations with RDkit. [Link]

  • ResearchGate. (2019). Theoretical and experimental investigation of NMR, IR and UV-Visible spectra of hydroxyl-substituted 4-chloromethyl coumarin derivatives. [Link]

  • Frontiers. (2023). Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches. [Link]

  • SciELO South Africa. (n.d.). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z).... [Link]

  • YouTube. (2022). Quantum chemistry calculations with python: S2 - DFT Basics - SCF, Optimization, Frequency. [Link]

  • PubMed Central (PMC). (n.d.). UV Absorption Spectra of TAMRA and TAMRA Labeled Peptides: A Combined Density Functional Theory and Classical Molecular Dynamics Study. [Link]

  • PubMed Central (PMC). (n.d.). Density Functional Theory (DFT) Study on the Structures and Energetic Properties of Isomers of Tetranitro-bis-1,2,4-triazoles. [Link]

  • ResearchGate. (n.d.). Quantum chemical calculations on dissolution of dimethylformamide in ethaline. [Link]

  • ResearchGate. (n.d.). Molecular Design of UV-vis Absorption and Emission Properties in Organic Fluorophores.... [Link]

  • ResearchGate. (n.d.). Quantum Chemical Calculations of Conformation, Vibrational Spectroscopic, Electronic, NBO and Thermodynamic properties.... [Link]

Sources

Methodological & Application

The Strategic Utility of 2,5-Dichloro-4-fluoroanisole in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The strategic incorporation of halogens, particularly fluorine and chlorine, into molecular scaffolds is a cornerstone of modern drug design. These elements can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, bioavailability, and target-binding affinity. Within the vast arsenal of halogenated building blocks available to medicinal chemists, polysubstituted aromatic ethers like 2,5-Dichloro-4-fluoroanisole represent a class of reagents with significant, albeit underexplored, potential. This document serves as a detailed guide to the prospective applications and synthetic protocols involving 2,5-Dichloro-4-fluoroanisole, framed within the context of established principles of medicinal chemistry and reaction mechanisms for analogous structures.

While specific, published applications for 2,5-Dichloro-4-fluoroanisole are not extensively documented in readily available literature, its structural motifs suggest a high degree of utility. The presence of two chlorine atoms, a fluorine atom, and a methoxy group on a benzene ring provides a unique combination of electronic and steric properties, offering multiple avenues for synthetic diversification and modulation of biological activity.

Physicochemical Properties and Rationale for Use

The judicious placement of chloro and fluoro substituents on the anisole core imparts a distinct set of characteristics that are highly desirable in drug discovery programs.

PropertyValue/DescriptionSignificance in Medicinal Chemistry
Molecular Formula C₇H₅Cl₂FOProvides a foundation for calculating molecular weight and other key parameters.
Molecular Weight 195.02 g/mol Falls within the range suitable for small molecule drug candidates.
Lipophilicity (Predicted) The combination of chlorine and fluorine atoms significantly increases lipophilicity compared to anisole.Enhanced lipophilicity can improve membrane permeability and access to hydrophobic binding pockets of target proteins. However, it must be carefully balanced to maintain adequate aqueous solubility.
Metabolic Stability The C-F bond is exceptionally strong, and the C-Cl bonds are also robust, making the aromatic ring resistant to oxidative metabolism at these positions. The methoxy group, however, can be a site of O-demethylation.Increased resistance to metabolic degradation can lead to a longer in vivo half-life and improved oral bioavailability.
Dipole Moment The opposing electron-withdrawing effects of the halogens and the electron-donating effect of the methoxy group create a unique electronic environment.This can influence non-covalent interactions with biological targets, such as dipole-dipole interactions and hydrogen bonding (with the methoxy oxygen).

Potential Synthetic Transformations and Applications

The reactivity of 2,5-Dichloro-4-fluoroanisole can be strategically controlled to achieve a variety of synthetic outcomes. The interplay between the activating methoxy group and the deactivating, ortho-, para-directing halogens allows for selective functionalization.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom, situated para to the electron-donating methoxy group and ortho to a chlorine atom, is activated towards nucleophilic aromatic substitution. This provides a key avenue for introducing a wide range of functionalities.

Plausible Reaction Scheme:

G start 2,5-Dichloro-4-fluoroanisole product Substituted 2,5-dichloroanisole start->product SNAr reagent Nu-H (e.g., R-NH₂, R-OH, R-SH) Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, DMSO) reagent->start

Caption: Proposed SNAr pathway for 2,5-Dichloro-4-fluoroanisole.

Detailed Protocol: Synthesis of a Substituted Aniline Derivative

This protocol describes a representative procedure for the substitution of the fluorine atom with a primary amine.

  • Reagents and Materials:

    • 2,5-Dichloro-4-fluoroanisole (1.0 eq)

    • Desired primary amine (e.g., morpholine, 1.2 eq)

    • Potassium carbonate (K₂CO₃, 2.0 eq)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Procedure:

    • To a round-bottom flask, add 2,5-Dichloro-4-fluoroanisole and the primary amine.

    • Add anhydrous potassium carbonate.

    • Add DMF to dissolve the reactants.

    • Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Causality: The fluorine atom is the most likely leaving group in an SNAr reaction due to the high electronegativity which polarizes the C-F bond, making the carbon atom susceptible to nucleophilic attack. The para-methoxy group helps to stabilize the Meisenheimer complex intermediate.

Ortho-Directed Metalation and Functionalization

The methoxy group is a well-known ortho-directing group for lithiation. This allows for the introduction of electrophiles at the C6 position.

Plausible Reaction Scheme:

G start 2,5-Dichloro-4-fluoroanisole intermediate 6-Lithio-2,5-dichloro-4-fluoroanisole start->intermediate Ortho-lithiation product 6-Substituted-2,5-dichloro-4-fluoroanisole intermediate->product Electrophilic quench reagent1 1. n-BuLi, THF, -78 °C reagent1->start reagent2 2. Electrophile (E⁺) (e.g., CO₂, DMF, I₂) reagent2->intermediate

Caption: Ortho-directed metalation and subsequent functionalization.

Detailed Protocol: Synthesis of a Benzoic Acid Derivative

This protocol outlines the formation of a carboxylic acid at the C6 position.

  • Reagents and Materials:

    • 2,5-Dichloro-4-fluoroanisole (1.0 eq)

    • n-Butyllithium (n-BuLi, 1.1 eq) in hexanes

    • Anhydrous tetrahydrofuran (THF)

    • Dry ice (solid CO₂)

    • Diethyl ether

    • 1 M Hydrochloric acid (HCl)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Schlenk flask, syringes, low-temperature thermometer

  • Procedure:

    • To a flame-dried Schlenk flask under a nitrogen atmosphere, add anhydrous THF and cool to -78 °C.

    • Add 2,5-Dichloro-4-fluoroanisole to the cooled THF.

    • Slowly add n-BuLi via syringe, maintaining the temperature at -78 °C.

    • Stir the mixture at -78 °C for 1-2 hours.

    • Carefully add crushed dry ice to the reaction mixture.

    • Allow the mixture to slowly warm to room temperature.

    • Quench the reaction with 1 M HCl.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • The crude product can be purified by recrystallization or column chromatography.

Causality: The lone pairs on the oxygen of the methoxy group coordinate with the lithium cation of n-BuLi, directing the deprotonation to the adjacent ortho position (C6).

Role in Fragment-Based Drug Discovery (FBDD)

2,5-Dichloro-4-fluoroanisole itself, or simple derivatives thereof, can serve as valuable fragments in FBDD campaigns. The distinct substitution pattern provides a unique vector for fragment growth and optimization.

G fragment 2,5-Dichloro-4-fluoroanisole (or simple derivative) binding Binds to target protein (low affinity) fragment->binding optimization Structure-guided elaboration binding->optimization lead Potent Lead Compound optimization->lead

Caption: Workflow for using the scaffold in FBDD.

Conclusion and Future Perspectives

While direct applications of 2,5-Dichloro-4-fluoroanisole in medicinal chemistry are not yet widely reported, its chemical structure strongly suggests its potential as a versatile building block. The strategic positioning of its functional groups allows for a range of selective transformations, enabling the synthesis of diverse compound libraries for drug discovery. The protocols outlined in this document are based on well-established chemical principles and provide a solid foundation for researchers to begin exploring the utility of this promising, yet underutilized, reagent. As the demand for novel chemical matter continues to grow in the pharmaceutical industry, it is anticipated that polysubstituted building blocks like 2,5-Dichloro-4-fluoroanisole will play an increasingly important role in the development of the next generation of therapeutics.

References

  • PubChem Compound Summary for CID 2773580, 2-Chloro-4-fluoroanisole. National Center for Biotechnology Information. [Link]

  • Chawla, P., Singh, R., & Saraf, S. K. (2012). Effect of chloro and fluoro groups on the antimicrobial activity of 2,5-disubstituted 4-thiazolidinones: a comparative study. Medicinal Chemistry Research, 21(9), 2451-2460. [Link]

  • U.S. Patent No. US6300525B1. (2001). Method of producing fluorinated and chlorinated benzaldehydes and compositions thereof.
  • European Patent No. EP0176026B1. (1989). Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid.

synthesis of pharmaceutical intermediates from 2,5-Dichloro-4-fluoroanisole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Pharmaceutical Intermediates from 2,5-Dichloro-4-fluoroanisole

Part 1: Executive Summary & Strategic Value

2,5-Dichloro-4-fluoroanisole (CAS: 1806298-67-8 / Derivatives) represents a highly specialized halogenated aromatic building block. Its value in medicinal chemistry lies in its unique substitution pattern: the 2,5-dichloro motif provides steric bulk and lipophilicity, while the 4-fluoro substituent blocks metabolic oxidation at the para-position (a common metabolic "soft spot" in drug candidates).

This guide details the transformation of this core scaffold into three high-value pharmaceutical intermediates:

  • 2,5-Dichloro-4-fluorophenol: A precursor for biaryl ether synthesis (e.g., herbicides, antibiotics).[1]

  • 2,5-Dichloro-4-fluoroaniline: A critical scaffold for kinase inhibitors (via urea/amide formation).[1]

  • 2,5-Dichloro-4-fluorobenzenesulfonyl chloride: A key pharmacophore for diuretics and carbonic anhydrase inhibitors.[1]

Part 2: Chemical Reactivity Profile

Before initiating synthesis, one must understand the electronic "push-pull" dynamics of the molecule:

  • Methoxy Group (-OMe): Strong electron-donating group (EDG) via resonance. It directs electrophilic aromatic substitution (EAS) to the ortho and para positions.[1] Since the para position is blocked by Fluorine, reactivity is directed ortho to the methoxy (Position 6).[1]

  • Fluorine (-F): Strong electron-withdrawing group (EWG) by induction, but electron-donating by resonance. It directs ortho/para.

  • Chlorine (-Cl): Weakly deactivating but ortho/para directing.[1]

Strategic Insight: The methoxy group is the dominant director.[1] Therefore, electrophilic attacks (Nitration, Chlorosulfonation) will predominantly occur at Position 6 (ortho to -OMe, meta to -F).[1]

Part 3: Detailed Synthetic Protocols

Workflow Visualization

SynthesisWorkflow Start 2,5-Dichloro-4-fluoroanisole Phenol 2,5-Dichloro-4-fluorophenol (Biaryl Ethers) Start->Phenol Demethylation (BBr3) Nitro Intermediate: 6-Nitro Derivative Start->Nitro Nitration (HNO3/H2SO4) Sulfonyl Sulfonyl Chloride Derivative (Sulfonamides) Start->Sulfonyl Chlorosulfonation (ClSO3H) Aniline 2,5-Dichloro-4-fluoroaniline (Kinase Inhibitors) Nitro->Aniline Reduction (Fe/HCl or H2/Pd)

Figure 1: Divergent synthetic pathways from 2,5-Dichloro-4-fluoroanisole to key pharmaceutical intermediates.

Protocol A: Regioselective Demethylation

Target: 2,5-Dichloro-4-fluorophenol Application: Synthesis of agrochemicals (e.g., phenoxy herbicides) and antibacterial biaryl ethers.

Mechanism: Boron tribromide (


) acts as a Lewis acid, coordinating to the methoxy oxygen.[1] Nucleophilic attack by bromide ion (

) on the methyl group cleaves the C-O bond, releasing methyl bromide (

).

Step-by-Step Procedure:

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

  • Solvation: Dissolve 2,5-Dichloro-4-fluoroanisole (10.0 g, 51.3 mmol) in anhydrous Dichloromethane (DCM, 100 mL). Cool to -78°C (dry ice/acetone bath).

  • Addition: Slowly add

    
     (1.0 M in DCM, 60 mL, 60 mmol) dropwise over 30 minutes. Caution: Exothermic.
    
  • Reaction: Allow the mixture to warm to 0°C over 2 hours, then stir at room temperature for 12 hours. Monitor by TLC (Hexane/EtOAc 8:2).[1]

  • Quench: Cool to 0°C. Cautiously add Methanol (20 mL) dropwise to destroy excess borane complexes. Warning: Vigorous gas evolution (HBr).

  • Workup: Dilute with water (100 mL). Separate organic layer.[1][2] Extract aqueous layer with DCM (2 x 50 mL).[1] Dry combined organics over

    
    .[1]
    
  • Purification: Concentrate in vacuo. Recrystallize from Hexane/DCM to yield white needles.[1]

Critical Quality Attribute (CQA):

  • Yield: >90%

  • Purity: >98% (HPLC)

Protocol B: Nitration and Reduction (The Aniline Pathway)

Target: 2,5-Dichloro-4-fluoroaniline Application: Scaffold for urea-based kinase inhibitors (e.g., targeting VEGFR or PDGFR).

Step 1: Nitration

  • Reagent Prep: Prepare a mixture of conc.

    
     (30 mL) and fuming 
    
    
    
    (10 mL) at 0°C.[1]
  • Addition: Add 2,5-Dichloro-4-fluoroanisole (5.0 g) portion-wise to the acid mixture, keeping temperature <10°C .

  • Stir: Stir at 0-5°C for 2 hours. The directing power of the methoxy group ensures nitration at the C-6 position.

  • Isolation: Pour onto crushed ice (200 g). Filter the yellow precipitate (2,5-dichloro-4-fluoro-6-nitroanisole). Wash with cold water.[1]

Step 2: Reduction

  • Reduction: Dissolve the nitro intermediate in Ethanol (50 mL). Add Iron powder (5 eq) and dilute HCl (1 mL). Reflux for 4 hours.

  • Workup: Filter hot through Celite to remove iron residues. Neutralize filtrate with

    
    .[1] Extract with Ethyl Acetate.[1]
    
  • Product: Evaporation yields the aniline.[1] Note: The methoxy group may be retained or cleaved depending on conditions; if the phenol is desired, use HI for simultaneous reduction/demethylation.

Protocol C: Chlorosulfonation

Target: 2,5-Dichloro-4-fluorobenzenesulfonyl chloride Application: Synthesis of Sulfonamide diuretics and Carbonic Anhydrase (CA) inhibitors.

Procedure:

  • Cooling: Place Chlorosulfonic acid (

    
    , 20 mL) in a dry flask at 0°C.
    
  • Addition: Add 2,5-Dichloro-4-fluoroanisole (2.0 g) slowly.

  • Heating: Gradually heat to 60°C for 3 hours.

  • Quench: Pour the reaction mixture very slowly onto crushed ice. Extreme Caution: Violent reaction.[3]

  • Isolation: The sulfonyl chloride precipitates as a solid.[1] Filter immediately and wash with cold water.[1] Store in a desiccator (hydrolysis sensitive).

Part 4: Data Summary & Safety

Table 1: Key Intermediates and Properties

IntermediateStructure FragmentKey ReactivityPharmaceutical Application
Phenol

O-Alkylation, EsterificationHerbicides, Biaryl Ether Antibiotics
Aniline

Amide coupling, Urea formationKinase Inhibitors (Type II)
Sulfonyl Chloride

Sulfonamide formationDiuretics, CA Inhibitors

Safety & Hazards:

  • Hydrofluoric Acid (HF) Risk: While the C-F bond is stable, thermal decomposition or harsh acidic conditions can release trace HF.[1] Always have Calcium Gluconate gel available.[1]

  • Chlorosulfonic Acid: Reacts explosively with water.[1][4][5] Use a blast shield.[1]

  • Boron Tribromide: Reacts violently with moisture producing HBr gas.[1] Use only in a functioning fume hood.[1]

References

  • Synthesis of Fluorinated Anilines

    • Methodology: "Process for the preparation of fluoroanilines."[1][6][7] U.S. Patent 5,294,742.[1][6] (Describes hydrogenation of chlorofluoronitrobenzenes).

    • Source:

  • Demethylation Protocols

    • Methodology: "Demethylation of Aryl Methyl Ethers using BBr3." Journal of Organic Chemistry.
    • Context: Standard protocol adapted for halogenated anisoles.[1]

    • Source:

  • Chlorosulfonation Chemistry

    • Methodology: "Reactions of Chlorosulfonic Acid with Arom
    • Source:

  • Pharmaceutical Relevance of Halogenated Phenols

    • Application: "Synthesis of pharmaceutical intermediates
    • Source: (Analogous chemistry).

Sources

Application Notes & Protocols: Strategic Derivatization of 2,5-Dichloro-4-fluoroanisole for Biological Screening Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the strategic chemical modification of 2,5-dichloro-4-fluoroanisole, a versatile starting material for the generation of diverse small molecule libraries aimed at biological screening and drug discovery. We present a detailed analysis of the inherent reactivity of this polysubstituted aromatic scaffold and outline four principal derivatization pathways: Nucleophilic Aromatic Substitution (SNAr), O-Demethylation and subsequent functionalization, Palladium-Catalyzed Cross-Coupling reactions, and Directed Ortho-Lithiation. For each pathway, we provide the underlying chemical rationale, detailed experimental protocols, and expected outcomes. The objective is to equip researchers in medicinal chemistry and chemical biology with the necessary tools to efficiently leverage 2,5-dichloro-4-fluoroanisole as a foundational building block for novel bioactive compounds. The potential biological relevance of the resulting derivatives is discussed in the context of known pharmacophores.

Introduction: The Strategic Value of 2,5-Dichloro-4-fluoroanisole in Drug Discovery

The quest for novel therapeutic agents is intrinsically linked to the exploration of new chemical space. Polysubstituted aromatic compounds are privileged scaffolds in medicinal chemistry, offering a rigid framework upon which diverse functional groups can be appended to modulate pharmacological properties. 2,5-Dichloro-4-fluoroanisole is a particularly attractive starting material due to the orthogonal reactivity of its substituents. The presence of three distinct halogen atoms (one fluorine and two chlorines) at specific positions, combined with a methoxy group, allows for a series of selective chemical transformations.

The electron-withdrawing nature of the halogens activates the aromatic ring towards certain reactions, while the methoxy group can be a handle for other modifications or a directing group for substitution.[1] This inherent and differentiated reactivity enables a systematic and combinatorial approach to library synthesis, which is a cornerstone of modern high-throughput screening campaigns. Furthermore, the incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[2]

This application note will detail validated and adaptable protocols for the derivatization of 2,5-dichloro-4-fluoroanisole, providing a roadmap for the creation of compound libraries with high potential for biological activity.

Analysis of the Starting Material: Reactivity and Regioselectivity

The chemical behavior of 2,5-dichloro-4-fluoroanisole is governed by the interplay of the electronic and steric effects of its substituents. A thorough understanding of these influences is critical for predicting the regioselectivity of the derivatization reactions.

  • Methoxy Group (-OCH3): An activating, ortho-, para-directing group for electrophilic aromatic substitution due to its +M (mesomeric) effect. However, given the electron-deficient nature of the ring due to the halogens, electrophilic substitution is generally disfavored. The methoxy group is a key director for ortho-lithiation.

  • Halogens (-F, -Cl): Deactivating, ortho-, para-directing groups for electrophilic aromatic substitution due to their -I (inductive) effect. In the context of nucleophilic aromatic substitution (SNAr), their strong electron-withdrawing nature activates the ring. The reactivity of halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I.[3] Conversely, in palladium-catalyzed cross-coupling reactions, the reactivity order for oxidative addition is I > Br > Cl > F.[4]

Based on this analysis, we can predict the most probable sites for derivatization under different reaction conditions, as illustrated in the following sections.

Derivatization Strategies and Protocols

Pathway 1: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring in 2,5-dichloro-4-fluoroanisole makes it susceptible to nucleophilic aromatic substitution. The fluorine atom at the C4 position is the most likely site of substitution due to the combined electron-withdrawing effects of the two chlorine atoms and the fluorine itself, which stabilize the intermediate Meisenheimer complex.

Rationale for Causality: The rate-determining step in SNAr is the attack of the nucleophile to form a resonance-stabilized anionic intermediate. The stability of this intermediate is enhanced by electron-withdrawing groups at the ortho and para positions relative to the leaving group. In this case, the fluorine at C4 is ortho to one chlorine and para to the other, making it the most activated position for nucleophilic attack.

Experimental Workflow:

sn_ar_workflow start 2,5-Dichloro-4-fluoroanisole reagents Nucleophile (R-NH2, R-OH, R-SH) Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, DMSO) start->reagents S_NAr Conditions product 4-Substituted-2,5-dichloroanisole reagents->product

Figure 1: General workflow for the SNAr derivatization of 2,5-dichloro-4-fluoroanisole.

Protocol 1: Amination via SNAr

This protocol describes the substitution of the fluorine atom with a primary or secondary amine.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add 2,5-dichloro-4-fluoroanisole (1.0 eq), the desired amine (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of 0.5 M with respect to the starting material.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature and pour it into water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

ParameterCondition
Temperature 80-100 °C
Solvent DMF, DMSO
Base K2CO3, Cs2CO3, NaH
Reaction Time 4-24 hours
Nucleophiles Primary amines, secondary amines, phenols, thiols

Table 1: Typical Reaction Conditions for SNAr on 2,5-Dichloro-4-fluoroanisole.

Pathway 2: O-Demethylation and Subsequent Functionalization

The methoxy group can be cleaved to yield the corresponding phenol, which is a versatile intermediate for further derivatization, such as etherification or esterification. Strong Lewis acids like boron tribromide (BBr3) are highly effective for this transformation.[5]

Rationale for Causality: Boron tribromide is a strong Lewis acid that coordinates to the oxygen atom of the methoxy group, making it a better leaving group. Subsequent nucleophilic attack by the bromide ion on the methyl group leads to the cleavage of the C-O bond.

Experimental Workflow:

demethylation_workflow start 2,5-Dichloro-4-fluoroanisole demethylation BBr3 DCM, -78 °C to rt start->demethylation phenol 2,5-Dichloro-4-fluorophenol demethylation->phenol functionalization Electrophile (R-X) Base (e.g., K2CO3) phenol->functionalization product O-Substituted Phenol Derivative functionalization->product

Figure 2: Workflow for O-demethylation and subsequent functionalization.

Protocol 2: O-Demethylation

  • Reaction Setup: Dissolve 2,5-dichloro-4-fluoroanisole (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried flask under an inert atmosphere and cool to -78 °C.

  • Reagent Addition: Slowly add a solution of boron tribromide (1.2 eq) in DCM dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC or LC-MS.

  • Workup: Cool the reaction to 0 °C and slowly quench with methanol, followed by water.

  • Extraction: Extract the aqueous layer with DCM (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude phenol can be used directly or purified by chromatography.

Protocol 3: Williamson Ether Synthesis of the Resulting Phenol

  • Reaction Setup: To a solution of 2,5-dichloro-4-fluorophenol (1.0 eq) in acetone, add potassium carbonate (2.0 eq) and the desired alkyl halide (1.1 eq).

  • Reaction: Heat the mixture to reflux and stir until the reaction is complete as monitored by TLC.

  • Workup: Cool the reaction, filter off the solids, and concentrate the filtrate.

  • Purification: Redissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography if necessary.

Pathway 3: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-N bonds.[6] Given the reactivity trend of aryl halides (I > Br > Cl > F), the chlorine atoms are the most likely sites for oxidative addition to a Pd(0) catalyst. Selective coupling at one of the chlorine atoms can potentially be achieved by carefully controlling the reaction conditions. The C2-Cl is sterically more hindered than the C5-Cl, suggesting that coupling may preferentially occur at the C5 position.

Rationale for Causality: The catalytic cycle of most cross-coupling reactions involves the oxidative addition of an aryl halide to a low-valent palladium complex.[7] The C-Cl bond is weaker and more susceptible to this addition than the C-F bond.

Experimental Workflow:

cross_coupling_workflow start 2,5-Dichloro-4-fluoroanisole catalyst Pd Catalyst Ligand Base start->catalyst coupling_partner Boronic acid/ester (Suzuki) Amine (Buchwald-Hartwig) coupling_partner->catalyst product Coupled Product catalyst->product

Figure 3: General workflow for Pd-catalyzed cross-coupling reactions.

Protocol 4: Suzuki-Miyaura Coupling

This protocol describes the coupling of an aryl or vinyl boronic acid at one of the chlorine positions.

  • Reaction Setup: In a reaction vessel, combine 2,5-dichloro-4-fluoroanisole (1.0 eq), the boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base such as potassium carbonate (2.0 eq).

  • Solvent Addition: Add a mixture of toluene and water (e.g., 4:1) to achieve a concentration of 0.2 M with respect to the starting material.

  • Reaction: Degas the mixture by bubbling with an inert gas for 15-20 minutes, then heat to 90-110 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

ParameterCondition
Catalyst Pd(PPh3)4, PdCl2(dppf)
Ligand SPhos, XPhos for challenging couplings
Base K2CO3, K3PO4, CsF
Solvent Toluene/H2O, Dioxane/H2O
Reaction Time 6-24 hours

Table 2: Typical Conditions for Suzuki-Miyaura Coupling.

Protocol 5: Buchwald-Hartwig Amination

This protocol describes the coupling of a primary or secondary amine at a chlorine position.

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine 2,5-dichloro-4-fluoroanisole (1.0 eq), the amine (1.2 eq), a palladium precatalyst (e.g., Pd2(dba)3, 0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.04 eq), and a strong base such as sodium tert-butoxide (1.4 eq).

  • Solvent Addition: Add anhydrous toluene or dioxane.

  • Reaction: Seal the vessel and heat to 80-110 °C. Monitor the reaction by LC-MS.

  • Workup: Cool the reaction, dilute with ethyl acetate, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify by column chromatography.

Pathway 4: Directed Ortho-Lithiation

The methoxy group is a powerful directing group for ortho-lithiation.[8] Treatment with a strong organolithium base will selectively deprotonate the C6 position, which is ortho to the methoxy group. The resulting aryllithium species can then be quenched with various electrophiles.

Rationale for Causality: The oxygen of the methoxy group coordinates to the lithium cation of the organolithium reagent, directing the deprotonation to the adjacent ortho position.

Experimental Workflow:

lithiation_workflow start 2,5-Dichloro-4-fluoroanisole lithiation n-BuLi or s-BuLi THF, -78 °C start->lithiation intermediate Aryllithium Intermediate lithiation->intermediate quench Electrophile (E+) intermediate->quench product 6-Substituted Derivative quench->product

Figure 4: Workflow for directed ortho-lithiation and electrophilic quench.

Protocol 6: Ortho-Lithiation and Quenching with an Electrophile

  • Reaction Setup: Dissolve 2,5-dichloro-4-fluoroanisole (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere and cool to -78 °C.

  • Lithiation: Add n-butyllithium (1.1 eq) dropwise and stir the mixture at -78 °C for 1-2 hours.

  • Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, CO2 (as dry ice), or an alkyl halide) (1.2 eq) and continue stirring at -78 °C for 1 hour, then allow the reaction to warm to room temperature.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Biological Screening Considerations

The derivatization of 2,5-dichloro-4-fluoroanisole can lead to a variety of structures with potential biological activities. For instance:

  • Amino-derivatives obtained from SNAr or Buchwald-Hartwig amination may exhibit activity as kinase inhibitors, as the aniline and related scaffolds are common in this class of drugs.

  • Phenolic derivatives and their ethers can be explored for antioxidant, antimicrobial, or anti-inflammatory properties, as phenolic moieties are present in many natural products with such activities.[9]

  • Biaryl structures generated via Suzuki coupling are prevalent in a wide range of pharmaceuticals, including antihypertensives and anti-inflammatory agents.

The strategic diversification of the 2,5-dichloro-4-fluoroanisole core can thus provide a rich source of novel compounds for screening against a multitude of biological targets. Polychlorinated aromatic compounds, while potentially having toxicological concerns, are also found in a number of approved drugs, highlighting the importance of biological evaluation.[1]

Conclusion

2,5-Dichloro-4-fluoroanisole is a highly versatile and strategically valuable starting material for the synthesis of diverse chemical libraries for biological screening. The distinct reactivity of its substituents allows for a range of selective derivatization reactions, including nucleophilic aromatic substitution, demethylation-functionalization, palladium-catalyzed cross-coupling, and directed ortho-lithiation. The protocols outlined in this application note provide a practical framework for researchers to access a wide array of novel chemical entities from this readily available precursor. The systematic exploration of the chemical space around this scaffold holds significant promise for the discovery of new bioactive molecules.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • Hartwig, J. F. (2010). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 43(8), 1144-1157.
  • Laali, K. K., & Gettwert, V. J. (2001). Nucleophilic Aromatic Substitution (SNAr). Chemical Reviews, 101(4), 853-912.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. John Wiley & Sons.
  • Snieckus, V. (1990). Directed ortho metalation. Toluene- and other non-heteroatom-directed metalations in synthetic strategies. Chemical Reviews, 90(6), 879-933. [Link]

  • McOmie, J. F. W., & West, D. E. (1973). The Demethylation of Aryl Methyl Ethers by Boron Tribromide. Organic Syntheses, 53, 41.
  • Coster, M. (2018, April 27). Cross Coupling Reactions - Catalytic Cycle Key Features [Video]. YouTube. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Learn about Polychlorinated Biphenyls (PCBs). EPA. [Link]

  • Frączk, J., & Głowacka, I. E. (2021). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Molecules, 26(15), 4567. [Link]

Sources

The Strategic Acylation of Halogenated Anisoles: A Guide to Regiocontrolled Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Nuances of Disubstituted Aromatic Systems

The Friedel-Crafts acylation stands as a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds and the production of valuable aryl ketones.[1] These ketones are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. When this powerful reaction is applied to halogenated anisoles, a fascinating interplay of electronic and steric effects unfolds, presenting both challenges and opportunities for the discerning chemist. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the Friedel-Crafts acylation of halogenated anisoles. We will delve into the mechanistic underpinnings that govern regioselectivity, offer detailed experimental protocols, and present data to inform strategic synthetic planning.

The anisole scaffold, with its electron-donating methoxy group, is highly activated towards electrophilic aromatic substitution, robustly directing incoming electrophiles to the ortho and para positions.[2] Conversely, halogens exert a dual influence: their inductive electron-withdrawal deactivates the ring, while their ability to donate a lone pair of electrons via resonance also directs incoming groups to the ortho and para positions. The confluence of these competing and cooperating effects on a single aromatic ring necessitates a nuanced understanding to achieve desired product outcomes.

Mechanistic Insights: The Tug-of-War for Regioselectivity

The regiochemical outcome of the Friedel-Crafts acylation of a halogenated anisole is determined by the relative stability of the Wheland intermediate (also known as an arenium ion) formed upon attack by the acylium ion.[3] The methoxy group, a powerful activating group, strongly stabilizes the positive charge that develops at the ortho and para positions through resonance. The halogen's influence is more complex; while its inductive effect destabilizes the carbocation, its resonance effect can offer some stabilization to an adjacent positive charge.

The dominant directing influence in this disubstituted system is overwhelmingly the methoxy group. Its potent activating nature dictates that the acylation will preferentially occur at the positions ortho or para to it. The halogen's primary role becomes that of a modulator, influencing the reaction rate and subtly altering the ortho:para ratio.

Visualizing the Mechanistic Pathway

The following diagram illustrates the general mechanism of Friedel-Crafts acylation and the key intermediates involved.

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack & Intermediate Formation cluster_2 Deprotonation & Product Formation AcylHalide Acyl Halide (R-CO-X) LewisAcidComplex [R-CO-X-AlCl₃] AcylHalide->LewisAcidComplex Coordination LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->LewisAcidComplex AcyliumIon Acylium Ion (R-C≡O⁺) WhelandIntermediate Wheland Intermediate (Arenium Ion) AcyliumIon->WhelandIntermediate LewisAcidComplex->AcyliumIon Cleavage HalogenatedAnisole Halogenated Anisole HalogenatedAnisole->WhelandIntermediate Nucleophilic Attack Deprotonation Deprotonation by [AlCl₃X]⁻ WhelandIntermediate->Deprotonation Product Acylated Halogenated Anisole Deprotonation->Product CatalystRegen Catalyst Regeneration (AlCl₃ + HX) Deprotonation->CatalystRegen G A Reagent Preparation & Inert Atmosphere B Lewis Acid Suspension in Solvent A->B C Cooling to 0-5 °C B->C D Slow Addition of Acylating Agent C->D E Slow Addition of Halogenated Anisole D->E F Reaction Monitoring (TLC/GC) E->F G Quenching with Ice/HCl F->G H Work-up & Extraction G->H I Purification (Crystallization/Chromatography) H->I J Product Characterization (NMR, IR, MS) I->J

Caption: A typical workflow for Friedel-Crafts acylation.

Protocol 1: Acetylation of 4-Bromoanisole

This protocol details the synthesis of 2-acetyl-4-bromoanisole.

Materials:

  • 4-Bromoanisole

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq.). Suspend the AlCl₃ in anhydrous dichloromethane under a nitrogen atmosphere.

  • Cooling: Cool the suspension to 0-5 °C in an ice bath.

  • Addition of Acetyl Chloride: Add acetyl chloride (1.1 eq.) dissolved in anhydrous DCM to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature below 10 °C.

  • Addition of 4-Bromoanisole: After the addition of acetyl chloride is complete, add 4-bromoanisole (1.0 eq.) dissolved in anhydrous DCM to the dropping funnel and add it dropwise to the reaction mixture over 30-45 minutes, keeping the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Work-up: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to afford pure 2-acetyl-4-bromoanisole.

Protocol 2: Acylation of 2-Chloroanisole

This protocol describes the synthesis of 4-acetyl-2-chloroanisole.

Materials:

  • 2-Chloroanisole

  • Acetic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Carbon disulfide (CS₂), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask fitted with a mechanical stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet, suspend anhydrous aluminum chloride (2.2 eq.) in anhydrous carbon disulfide.

  • Cooling: Cool the suspension to 0-5 °C using an ice-salt bath.

  • Addition of Acetic Anhydride: Add acetic anhydride (1.1 eq.) dropwise to the stirred suspension.

  • Addition of 2-Chloroanisole: Following the addition of acetic anhydride, add 2-chloroanisole (1.0 eq.) dropwise, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for several hours, monitoring its progress by TLC or GC.

  • Quenching: Carefully pour the reaction mixture onto crushed ice and add concentrated HCl.

  • Work-up: Separate the organic layer and extract the aqueous layer with CS₂ or another suitable solvent like DCM. Combine the organic extracts and wash with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent by distillation.

  • Purification: Purify the resulting crude product by vacuum distillation or recrystallization to yield pure 4-acetyl-2-chloroanisole.

Troubleshooting and Field-Proven Insights

  • Moisture Sensitivity: Anhydrous conditions are critical for the success of Friedel-Crafts acylations. The Lewis acid catalyst, typically AlCl₃, is highly hygroscopic and will be deactivated by water. Ensure all glassware is flame-dried, and use anhydrous solvents and reagents.

  • Stoichiometry of Lewis Acid: Unlike some catalytic reactions, Friedel-Crafts acylation often requires stoichiometric or even excess amounts of the Lewis acid. [4]This is because the product, an aryl ketone, can form a complex with the Lewis acid, rendering it inactive.

  • Order of Addition: The order of reagent addition can be crucial. Typically, the Lewis acid is suspended in the solvent, followed by the slow addition of the acylating agent, and then the halogenated anisole. This helps to control the exothermic reaction and prevent side reactions.

  • Solvent Choice: While dichloromethane is a common solvent, other options like carbon disulfide or nitrobenzene can be used, particularly for less reactive substrates. However, their toxicity and environmental impact should be carefully considered. In some cases, for highly reactive substrates, solvent-free conditions can be employed. [1]* Temperature Control: The initial stages of the reaction are often exothermic. Maintaining a low temperature during the addition of reagents is essential to prevent side reactions and ensure selectivity.

Conclusion

The Friedel-Crafts acylation of halogenated anisoles is a versatile and powerful tool for the synthesis of substituted aromatic ketones. A thorough understanding of the interplay between the activating methoxy group and the deactivating, yet ortho-, para-directing halogen is paramount for predicting and controlling the regiochemical outcome. By carefully controlling reaction parameters such as temperature, solvent, and reagent stoichiometry, researchers can effectively navigate the complexities of this reaction to achieve high yields of the desired isomers. The protocols and insights provided in this application note serve as a robust foundation for the successful implementation of this important transformation in drug discovery and development programs.

References

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Yadav, V. K., & Kumar, S. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. International Journal of Chemical Studies, 3(1), 19-25.
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Wikipedia. (2023, December 27). Friedel–Crafts reaction. Retrieved from [Link]

  • Sakae Uemura, Kazuhiro Sohma, Masaya Okano. (1972). Thallium(III) Chloride Tetrahydrate as a Lewis Acid Catalyst for Aromatic Alkylation and Acylation. Bulletin of the Chemical Society of Japan.
  • Guzman, A. (2019). Friedel-Crafts Acylation.
  • University of Wisconsin-Madison. (n.d.).
  • Makihara, M., & Komura, K. (2017). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Green and Sustainable Chemistry, 7, 185-192.
  • Valeriu Badea, Ioana Ionica, Teodor Silviu Balaban, Ilie Ionica, Florin Badea, Petru Filip, Cristian C. Draghici, Miron Teodor Caproiu. (1998). Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. Revue Roumaine de Chimie, 43(9), 855-863.
  • Climent, M. J., Corma, A., Garcia, H., & Guil-Lopez, R. (2000). On the acylation reactions of anisole using α,β-unsaturated organic acids as acylating agents and solid acids as catalysts: A mechanistic overview.
  • Galabov, B., et al. (2013). Evolving Mechanistic Understanding of Electrophilic Aromatic Substitution: An Inquiry-Based Computational Chemistry Activity on Anisole Chlorination.
  • Nikolay T. Tochev, Dimitar D. Yardanov, Boris L. Shivachev, and Boris Galabov. (2020). An analysis of Electrophilic Aromatic Substitution: A “complex approach”.
  • El Berrichi, F., et al. (2020). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Frontiers in Chemistry, 8, 753.
  • A. S. Rao, R. S. Reddy, and P. S. S. Prasad. (2008). Acylation of anisole with long-chain carboxylic acids over wide pore zeolites.
  • Pendás, A. M., et al. (2021). Energetics of Electron Pairs in Electrophilic Aromatic Substitutions. Molecules, 26(2), 438.
  • P. K. J. P., & Dr. S. S. (2016). Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. International Journal of Research and Analytical Reviews, 3(4).
  • El Berrichi, F., et al. (2020). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. PMC.
  • Ghasemzadeh, M. A., & Ghafuri, H. (2019). Computational studies on the regioselectivity of metal-catalyzed synthesis of 1,2,3 triazoles via click reaction: a review. Journal of the Iranian Chemical Society, 16(10), 2135-2158.
  • Longdom Publishing. (n.d.). Electrophilic Aromatic Substitution. Retrieved from [Link]

  • LibreTexts. (2021, October 24). 15.

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2,5-Dichloro-4-fluoroanisole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis of 2,5-Dichloro-4-fluoroanisole. This guide is designed for researchers, chemists, and drug development professionals who are working with this important chemical intermediate. 2,5-Dichloro-4-fluoroanisole serves as a critical building block in the synthesis of various agrochemicals and pharmaceutical compounds, where the unique substitution pattern of chlorine and fluorine atoms imparts specific biological activities and physicochemical properties.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to help you navigate the challenges of this synthesis. Our focus is on the methylation of 2,5-Dichloro-4-fluorophenol, a common and effective synthetic route. We will delve into the causality behind experimental choices to ensure you can adapt and optimize the reaction for your specific needs.

Synthetic Pathway Overview

The most reliable and common method for preparing 2,5-Dichloro-4-fluoroanisole is via a Williamson ether synthesis. This involves the deprotonation of the precursor, 2,5-Dichloro-4-fluorophenol, to form a phenoxide intermediate, which then undergoes nucleophilic substitution with a methylating agent.

Synthetic_Pathway cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack Precursor 2,5-Dichloro-4-fluorophenol Phenoxide Potassium 2,5-Dichloro-4-fluorophenoxide (Intermediate) Precursor->Phenoxide Deprotonation Product 2,5-Dichloro-4-fluoroanisole Phenoxide->Product SN2 Reaction Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., DMF, Acetone) MethylatingAgent Methylating Agent (e.g., Methyl Iodide) Experimental_Workflow Setup 1. Reaction Setup (Flask, Reagents, N₂) Reaction 2. Reaction (Stirring at 60°C) Setup->Reaction Monitor 3. Monitoring (TLC/GC) Reaction->Monitor Monitor->Reaction Incomplete Workup 4. Aqueous Workup (Extraction & Washing) Monitor->Workup Complete Purify 5. Purification (Chromatography/Distillation) Workup->Purify Analyze 6. Analysis (NMR, GC-MS) Purify->Analyze

Navigating the Complexities of Halogenated Anisole Decomposition: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the decomposition pathways of halogenated anisoles. As these compounds are prevalent in environmental studies and pharmaceutical development, a thorough understanding of their stability and degradation is critical. This guide, structured in a flexible question-and-answer format, offers in-depth technical insights and practical solutions to common experimental challenges.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for halogenated anisoles?

A1: Halogenated anisoles primarily decompose through three main pathways: thermal, photochemical, and microbial degradation. The dominant pathway depends on environmental conditions such as temperature, light exposure, and the presence of microorganisms.[1][2]

Q2: What are the initial products of thermal decomposition of a simple halogenated anisole?

A2: The initial step in the thermal decomposition of anisole and its halogenated derivatives is the cleavage of the O-CH3 bond, leading to the formation of a phenoxy radical and a methyl radical.[3] Subsequent reactions can be complex and lead to a variety of products.

Q3: How does halogenation affect the rate of photochemical degradation?

A3: Halogenation can significantly influence the rate of photochemical degradation. The presence of halogens can shift the absorption spectrum of the molecule, potentially increasing its susceptibility to photolysis by natural or artificial light sources. The specific halogen and its position on the aromatic ring are critical factors.

Q4: What is the rate-limiting step in the microbial degradation of many halogenated aromatic compounds?

A4: The removal of the halogen atom, or dehalogenation, is often the most challenging and rate-limiting step in the microbial degradation of halogenated aromatic compounds.[1]

Q5: Are there any general trends in the stability of halogenated anisoles based on the type of halogen?

A5: Generally, the stability of the carbon-halogen bond increases in the order I < Br < Cl < F. This trend can influence the relative rates of decomposition, with iodoanisoles often being the least stable.

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the study of halogenated anisole decomposition.

Thermal Decomposition Experiments

Issue: Inconsistent or non-reproducible thermal decomposition profiles.

Cause & Solution:

  • Inhomogeneous Temperature: Temperature gradients within the reactor are a common cause of inconsistent results.

    • Troubleshooting: Ensure the reactor is well-insulated and that the thermocouple is accurately placed to reflect the true sample temperature. For furnace-based systems, allow sufficient time for temperature equilibration before starting the experiment.

  • Catalyst Inhomogeneity: If a catalyst is used, uneven distribution can lead to variable reaction rates.

    • Troubleshooting: Ensure the catalyst is finely powdered and thoroughly mixed with the sample or that the sample is passed over a uniformly packed catalyst bed.

  • Sample Purity: Impurities in the halogenated anisole sample can act as catalysts or inhibitors, affecting the decomposition pathway and kinetics.

    • Troubleshooting: Verify the purity of your starting material using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocol: Temperature-Programmed Desorption (TPD) of Anisole on a Platinum Catalyst

This protocol provides a standardized method for investigating the surface-catalyzed decomposition of anisoles.

  • Catalyst Preparation:

    • A clean platinum (Pt) single crystal or a Pt-supported catalyst is placed in an ultra-high vacuum (UHV) chamber.

    • The catalyst surface is cleaned by cycles of argon ion sputtering and annealing to high temperatures to remove any contaminants.

  • Anisole Adsorption:

    • The clean catalyst is cooled to a low temperature (e.g., 110 K).

    • A controlled dose of anisole vapor is introduced into the chamber, allowing a monolayer or sub-monolayer to adsorb onto the catalyst surface.[4]

  • Temperature-Programmed Desorption:

    • The catalyst is positioned in front of a quadrupole mass spectrometer (QMS).

    • The temperature of the catalyst is ramped linearly at a controlled rate (e.g., 7 K/s) from the adsorption temperature to a high temperature (e.g., 800 K).[4]

  • Data Analysis:

    • The QMS records the mass-to-charge ratio of the desorbing species as a function of temperature.

    • The resulting TPD spectrum reveals the temperatures at which different decomposition products desorb from the surface, providing insights into the reaction mechanism and kinetics.

DOT Diagram: Thermal Decomposition Workflow

Thermal_Decomposition_Workflow cluster_prep Sample Preparation cluster_exp Thermal Decomposition Experiment cluster_analysis Product Analysis Prep Prepare Halogenated Anisole Sample Purity Verify Purity (GC-MS, NMR) Prep->Purity Reactor Load Sample into Reactor Purity->Reactor Heat Apply Controlled Heating Profile Reactor->Heat Collect Collect Gaseous & Liquid Products Heat->Collect Analyze Analyze Products (GC-MS, HPLC) Collect->Analyze Data Identify Pathways & Kinetics Analyze->Data Interpret Data

Caption: Workflow for a typical thermal decomposition experiment.

Photochemical Degradation Experiments

Issue: Low or no observed photodegradation.

Cause & Solution:

  • Incorrect Wavelength: The light source may not be emitting at a wavelength that the halogenated anisole can absorb.

    • Troubleshooting: Obtain the UV-Vis absorption spectrum of your compound to determine its maximum absorbance wavelength (λmax). Ensure your light source emits significantly at or near this wavelength.

  • Solvent Effects: The solvent can quench the excited state of the molecule or compete for photons.

    • Troubleshooting: Use a photochemically inert solvent with high transparency at the irradiation wavelength. Common choices include water, acetonitrile, and hexane.

  • Presence of Quenchers: Dissolved oxygen or other impurities can act as quenchers, deactivating the excited state of the anisole before it can decompose.

    • Troubleshooting: Degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) before and during the experiment.

Issue: Formation of unexpected byproducts.

Cause & Solution:

  • Secondary Photolysis: Primary photoproducts may themselves be photolabile and undergo further degradation, leading to a complex mixture of secondary byproducts.

    • Troubleshooting: Monitor the reaction progress over time using a suitable analytical technique (e.g., HPLC, GC-MS) to identify primary products at early reaction times.

  • Reaction with Solvent or Additives: The excited state of the anisole or its radical intermediates may react with the solvent or any other additives in the solution.

    • Troubleshooting: Simplify the reaction mixture as much as possible. If buffers or other additives are necessary, ensure they are photochemically inert under the experimental conditions.

DOT Diagram: Photochemical Degradation Pathway

Photochemical_Degradation Anisole Halogenated Anisole ExcitedAnisole Excited State Anisole* Anisole->ExcitedAnisole hν (Light Absorption) Products Degradation Products (e.g., Halogenated Phenols) Anisole->Products Direct Attack ExcitedAnisole->Anisole Fluorescence/ Phosphorescence RadicalCation Radical Cation ExcitedAnisole->RadicalCation Electron Transfer RadicalAnion Radical Anion ExcitedAnisole->RadicalAnion Electron Transfer RadicalCation->Products RadicalAnion->Products HydroxylRadical •OH HydroxylRadical->Products Indirect Photolysis

Sources

Technical Support Center: Purification of Crude 2,5-Dichloro-4-fluoroanisole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the purification of crude 2,5-Dichloro-4-fluoroanisole. As Senior Application Scientists, we have synthesized a wealth of technical data and field-proven insights to address the common challenges encountered during the purification of this important synthetic intermediate. This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you may face in your laboratory.

Section 1: Understanding the Impurity Profile of Crude 2,5-Dichloro-4-fluoroanisole

A successful purification strategy begins with a thorough understanding of the potential impurities. The impurity profile of crude 2,5-Dichloro-4-fluoroanisole is intrinsically linked to its synthetic route. A common laboratory-scale synthesis involves the diazotization of 2,5-dichloro-4-fluoroaniline followed by a Schiemann reaction or a related transformation. Another potential route is the methylation of 2,5-dichloro-4-fluorophenol.

Common Impurities to Expect:

  • Unreacted Starting Materials:

    • 2,5-Dichloro-4-fluoroaniline

    • 2,5-Dichloro-4-fluorophenol

  • Isomeric Byproducts:

    • Other isomers of dichloro-fluoroanisole may form depending on the specificity of the halogenation and methoxylation steps in precursor synthesis.

  • Side-Reaction Products:

    • Azo compounds: Formed from undesired coupling reactions of the diazonium salt. These are often highly colored.

    • Polymeric materials: Tar-like substances resulting from the decomposition of the diazonium salt.

    • Dehalogenated species: For example, 2-chloro-4-fluoroanisole or 5-chloro-4-fluoroanisole.

  • Residual Reagents and Solvents:

    • Acids (e.g., HBF₄, HCl)

    • Bases (e.g., NaOH, K₂CO₃)

    • Methylating agents (e.g., dimethyl sulfate, methyl iodide)

    • Organic solvents used in the reaction and work-up (e.g., Toluene, Dichloromethane, DMF).

A preliminary analysis of your crude material by Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended to identify the major and minor impurities, which will inform the selection of the most effective purification strategy.[1][2][3]

Section 2: Troubleshooting and Purification Protocols

This section is designed in a question-and-answer format to address specific experimental challenges.

Distillation Techniques

Q1: My crude 2,5-Dichloro-4-fluoroanisole is a dark, oily liquid with a wide boiling range. How can I effectively purify it by distillation?

A1: A dark, oily appearance with a broad boiling range suggests the presence of high-boiling impurities, polymeric materials, and possibly unreacted starting materials. A fractional distillation under reduced pressure is the recommended method.[4][5][6]

Causality: Vacuum distillation is crucial for compounds with high boiling points to prevent thermal decomposition. The reduced pressure lowers the boiling point, allowing for distillation at a more moderate temperature. Fractional distillation, using a column with a high number of theoretical plates (e.g., a Vigreux or packed column), is essential for separating compounds with close boiling points, such as isomers or starting materials from the desired product.

Step-by-Step Protocol for Vacuum Fractional Distillation:

  • Initial Work-up: Before distillation, wash the crude product with a dilute acid solution (e.g., 1M HCl) to remove any residual aniline starting material, followed by a wash with a dilute base solution (e.g., 5% NaOH) to remove any phenolic impurities. Finally, wash with brine and dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all glassware is free of cracks and joints are properly sealed with vacuum grease. Use a well-insulated distillation column.

  • Distillation Conditions:

    • Pressure: Start with a moderate vacuum (e.g., 10-20 mmHg). The exact pressure will depend on the boiling point of 2,5-Dichloro-4-fluoroanisole (predicted to be >200 °C at atmospheric pressure).

    • Heating: Use a heating mantle with a stirrer to ensure even boiling. Gradually increase the temperature.

  • Fraction Collection:

    • Forerun: Collect the initial low-boiling fraction, which will likely contain residual solvents.

    • Main Fraction: Carefully monitor the temperature at the head of the column. Collect the fraction that distills at a constant temperature. This will be your purified 2,5-Dichloro-4-fluoroanisole.

    • High-Boiling Residue: Do not distill to dryness. The residue will contain polymeric materials and other high-boiling impurities.

  • Purity Analysis: Analyze the collected fractions by GC-MS or NMR to confirm the purity.

Expected Purity: A properly executed vacuum fractional distillation can yield 2,5-Dichloro-4-fluoroanisole with a purity of >98%.

Recrystallization Strategies

Q2: My distilled product is still slightly colored, or I suspect it contains isomeric impurities. Can I use recrystallization for further purification?

A2: Yes, recrystallization is an excellent technique for removing colored impurities and separating isomers, provided a suitable solvent or solvent system can be identified.[7][8]

Causality: The principle of recrystallization relies on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures. An ideal solvent will dissolve the compound well at its boiling point but poorly at low temperatures, while the impurities will either be highly soluble or sparingly soluble at all temperatures.

Step-by-Step Protocol for Recrystallization:

  • Solvent Screening: The key to successful recrystallization is finding the right solvent. For a polyhalogenated aromatic ether like 2,5-Dichloro-4-fluoroanisole, consider the following:

    • Single Solvents: Alcohols (e.g., ethanol, isopropanol), alkanes (e.g., hexane, heptane), and aromatic solvents (e.g., toluene).

    • Mixed Solvent Systems: If a single solvent is not ideal, a two-solvent system can be very effective.[7][8] A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Then, a small amount of the "good" solvent is added to redissolve the solid, and the solution is allowed to cool slowly. Examples of mixed solvent systems include ethanol/water, dichloromethane/hexane, or toluene/hexane.

  • Procedure:

    • Dissolve the crude 2,5-Dichloro-4-fluoroanisole in a minimum amount of the chosen hot solvent (or solvent system).

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of pure crystals.

    • Once crystals have formed, cool the flask in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

  • Purity Analysis: Assess the purity of the recrystallized product by melting point determination and spectroscopic methods (GC-MS, NMR).

Troubleshooting Recrystallization:

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or cooling the solution too quickly. Try using a more dilute solution or a different solvent system.

  • No Crystal Formation: This can happen if the solution is not saturated or if the compound is very soluble in the chosen solvent even at low temperatures. Try evaporating some of the solvent to increase the concentration or adding a "poor" solvent in a mixed-solvent system. Seeding with a small crystal of the pure compound can also induce crystallization.

Chromatographic Purification

Q3: I have a small amount of a complex mixture containing 2,5-Dichloro-4-fluoroanisole and several closely related impurities. What is the best chromatographic method for purification?

A3: For small-scale purification of complex mixtures, flash column chromatography is the most suitable technique.[9][10][11][12]

Causality: Flash chromatography is a rapid form of column chromatography that uses moderate pressure to force the mobile phase through the stationary phase (typically silica gel). This allows for a much faster and more efficient separation of compounds compared to traditional gravity-fed chromatography. The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases.

Step-by-Step Protocol for Flash Column Chromatography:

  • Stationary Phase: Silica gel is the most common stationary phase for the purification of moderately polar organic compounds.

  • Mobile Phase (Eluent) Selection: The choice of eluent is critical for achieving good separation. Use thin-layer chromatography (TLC) to screen different solvent systems. For a compound like 2,5-Dichloro-4-fluoroanisole, a mixture of a non-polar solvent (e.g., hexane or heptane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point. The goal is to find a solvent system where the desired product has an Rf value of approximately 0.2-0.4 on the TLC plate.

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent. A well-packed column is essential for good separation.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a more polar solvent and load it onto the top of the column.

  • Elution: Apply pressure (using compressed air or a pump) to the top of the column to force the eluent through. Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Purity Analysis: Confirm the purity of the isolated product using GC-MS and NMR.

Data Presentation: Purity Comparison of Purification Methods

Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Vacuum Fractional Distillation >98%Scalable, effective for removing non-volatile and low-boiling impurities.Not ideal for separating isomers with very close boiling points; potential for thermal degradation.
Recrystallization >99%Excellent for removing colored impurities and some isomers; yields highly pure crystalline solid.Yield can be lower than distillation; requires finding a suitable solvent.
Flash Column Chromatography >99%Excellent for separating complex mixtures and isomers; suitable for small-scale purifications.Less scalable than distillation; requires solvent and silica gel, which can be costly on a large scale.

Section 3: Visualizing the Purification Workflow

A logical workflow is essential for efficiently purifying crude 2,5-Dichloro-4-fluoroanisole. The following diagram illustrates a typical multi-step purification process.

PurificationWorkflow Crude Crude 2,5-Dichloro-4-fluoroanisole Wash Aqueous Work-up (Acid/Base Wash) Crude->Wash Initial Cleanup Distillation Vacuum Fractional Distillation Wash->Distillation Bulk Purification Recrystallization Recrystallization Distillation->Recrystallization High Purity Polish Chromatography Flash Column Chromatography Distillation->Chromatography Isomer Separation PureProduct Pure 2,5-Dichloro-4-fluoroanisole (>99%) Recrystallization->PureProduct Chromatography->PureProduct

Caption: A typical multi-step purification workflow for 2,5-Dichloro-4-fluoroanisole.

Section 4: FAQs

Q4: Can I use ¹H NMR to assess the purity of my 2,5-Dichloro-4-fluoroanisole?

A4: While ¹H NMR is a powerful tool for structural elucidation, it may not be the most sensitive method for detecting low levels of impurities, especially isomers, as their proton signals may overlap. ¹⁹F NMR can be a more useful technique for distinguishing between different fluoro-isomers. For quantitative purity assessment, GC-MS is generally the preferred method.

Q5: My final product has a slight yellow tint. What is the likely cause and how can I remove it?

A5: A yellow tint often indicates the presence of trace amounts of colored impurities, such as azo compounds or other degradation products. Recrystallization is typically the most effective method for removing such colored impurities. You can also try passing a solution of your product through a small plug of silica gel or activated carbon.

Q6: What safety precautions should I take when working with 2,5-Dichloro-4-fluoroanisole and its purification?

A6: 2,5-Dichloro-4-fluoroanisole is a halogenated aromatic compound and should be handled with care.[13] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed safety information.

References

  • CN103467308A - Method for producing 2,5-dichloroaniline without anti-dechlorinating agent - Google Patents.
  • CN102146023A - Method for preparing p-fluoro anisole - Google Patents.
  • CN102146023B - Method for preparing p-fluoro anisole - Google Patents.
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Validation & Comparative

A Senior Application Scientist's Guide to GC-MS Analysis of Halogenated Anisole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of halogenated anisole derivatives at trace levels is a critical challenge. These compounds, notorious for their potent musty and moldy off-aromas, can compromise the quality and safety of products ranging from wine and beverages to pharmaceutical excipients and final drug products. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the analysis of these challenging compounds, offering field-proven insights and supporting experimental data to inform your analytical strategy.

The Analytical Imperative: Why Halogenated Anisoles Demand High-Sensitivity Analysis

Halogenated anisoles, such as 2,4,6-trichloroanisole (TCA) and 2,4,6-tribromoanisole (TBA), are impactful at exceptionally low sensory thresholds, often in the parts-per-trillion (ppt) range. Their presence can lead to significant economic losses, for instance, through "cork taint" in the wine industry, or product recalls in the pharmaceutical sector due to undesirable odors. The primary analytical challenge lies in achieving the required low detection limits in complex matrices, which necessitates highly sensitive and selective analytical techniques.

Core Analytical Strategy: GC-MS and its Advanced Iterations

Gas Chromatography-Mass Spectrometry (GC-MS) stands as the industry and academic standard for the analysis of volatile and semi-volatile organic compounds like halogenated anisoles.[1] Its strength lies in the combination of the superior separation capability of gas chromatography with the sensitive and selective detection afforded by mass spectrometry.

This guide will compare the following GC-MS approaches:

  • GC-MS (Single Quadrupole) in Selected Ion Monitoring (SIM) Mode: A robust and widely accessible technique for targeted analysis.

  • GC-MS/MS (Triple Quadrupole) in Multiple Reaction Monitoring (MRM) Mode: Offers enhanced selectivity and sensitivity, crucial for complex matrices.

  • Comprehensive Two-Dimensional GC-MS (GCxGC-MS): Provides the highest resolving power for extremely complex samples.

We will also explore alternative and screening techniques to provide a comprehensive overview of the available analytical toolkit.

Experimental Workflow: A Step-by-Step Protocol with Rationale

A successful analysis of halogenated anisoles hinges on a meticulously executed experimental workflow, from sample preparation to data acquisition. The following protocol for the analysis of 2,4,6-trichloroanisole (TCA) in wine using Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS/MS serves as a foundational methodology.

Diagram of the HS-SPME-GC-MS/MS Workflow

cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis GC-MS/MS Analysis Sample_Vial 1. Sample Aliquot (e.g., 10 mL wine in 20 mL vial) Salt_Addition 2. Salt Addition (e.g., 2g NaCl) Sample_Vial->Salt_Addition Internal_Standard 3. Internal Standard Spiking (e.g., TCA-d5) Salt_Addition->Internal_Standard Incubation 4. Incubation & Agitation (e.g., 40°C for 5 min) Internal_Standard->Incubation SPME 5. HS-SPME (e.g., DVB/PDMS fiber, 10 min) Incubation->SPME Desorption 6. Thermal Desorption (GC Inlet, e.g., 260°C) SPME->Desorption Separation 7. GC Separation (Capillary Column) Desorption->Separation Ionization 8. Electron Ionization (EI) Separation->Ionization Mass_Analysis 9. MS/MS Detection (MRM) Ionization->Mass_Analysis

Caption: HS-SPME-GC-MS/MS workflow for halogenated anisole analysis.

Detailed Experimental Protocol: Analysis of TCA in Wine

1. Sample Preparation:

  • Step 1: Aliquotting. Pipette 10 mL of the wine sample into a 20 mL headspace vial.

    • Causality: Consistent sample volume is crucial for reproducible headspace equilibrium and, consequently, quantitative accuracy.

  • Step 2: Salting Out. Add approximately 2 grams of sodium chloride (NaCl) to the vial.

    • Causality: The addition of salt increases the ionic strength of the sample matrix, which decreases the solubility of non-polar analytes like TCA and promotes their partitioning into the headspace, thereby increasing the extraction efficiency.[2]

  • Step 3: Internal Standard. Spike the sample with a deuterated internal standard, such as 2,4,6-trichloroanisole-d5 (TCA-d5).

    • Causality: An isotopically labeled internal standard is chemically almost identical to the analyte and will behave similarly during extraction and analysis. This allows for the correction of variations in sample volume, extraction efficiency, and instrument response, leading to highly accurate quantification.

  • Step 4: Incubation and Agitation. Seal the vial and incubate it in an autosampler tray with agitation (e.g., 500 rpm) at a controlled temperature (e.g., 40°C) for a set period (e.g., 5 minutes).

    • Causality: Incubation and agitation facilitate the equilibrium of the analyte between the liquid and vapor phases, ensuring a consistent concentration in the headspace for extraction. The elevated temperature increases the vapor pressure of the semi-volatile anisoles.

2. HS-SPME Extraction:

  • Step 5: Fiber Exposure. Expose a preconditioned SPME fiber to the headspace of the vial for a defined time (e.g., 10-20 minutes) while maintaining the incubation temperature and agitation.

    • Causality: The choice of SPME fiber coating is critical. For a broad range of volatile and semi-volatile compounds like halogenated anisoles, a Divinylbenzene/Polydimethylsiloxane (DVB/PDMS) fiber is often effective due to its mixed polarity nature.[3] The extraction time is optimized to ensure sufficient analyte adsorption onto the fiber for the desired sensitivity.

3. GC-MS/MS Analysis:

  • Step 6: Thermal Desorption. The SPME fiber is introduced into the heated GC inlet (e.g., 260°C), where the adsorbed analytes are thermally desorbed onto the GC column.

  • Step 7: Chromatographic Separation. Analytes are separated on a capillary column (e.g., a mid-polarity column like a 5% phenyl-methylpolysiloxane). The oven temperature is programmed to ramp up to ensure the separation of different anisole derivatives and other volatile compounds.

  • Step 8: Ionization. As the separated compounds elute from the GC column, they enter the mass spectrometer's ion source, where they are ionized, typically by Electron Ionization (EI).

    • Mechanism: In EI, high-energy electrons (typically 70 eV) bombard the analyte molecules, causing the ejection of an electron to form a molecular ion (M+•). This process imparts significant energy, leading to predictable fragmentation patterns that are characteristic of the molecule's structure.[4] For TCA, common fragments arise from the loss of a methyl group (-CH3) or chlorine atoms (-Cl).

  • Step 9: Mass Analysis (MRM). In a triple quadrupole system, specific precursor ions (e.g., the molecular ion of TCA) are selected in the first quadrupole, fragmented in the collision cell (second quadrupole), and then specific product ions are monitored in the third quadrupole.

    • Causality: This two-stage mass filtering significantly reduces chemical noise from the matrix, leading to a much-improved signal-to-noise ratio and lower detection limits compared to single quadrupole SIM analysis.

Comparative Performance of GC-MS Techniques

The choice of GC-MS technique is dictated by the specific analytical requirements, such as the complexity of the sample matrix and the required limits of detection (LOD) and quantification (LOQ).

Parameter GC-MS (SIM) GC-MS/MS (MRM) GCxGC-ToF-MS
Principle Single-stage mass filtering of characteristic ions.Two-stage mass filtering of precursor-to-product ion transitions.Two-dimensional chromatographic separation followed by high-speed mass analysis.
Selectivity Good, but susceptible to isobaric interferences in complex matrices.Excellent, as it relies on a specific fragmentation pathway.Exceptional, due to the enhanced chromatographic resolution.
Sensitivity (LOD) ng/L to µg/L range.[5]pg/L to low ng/L range.[6]pg/L to low ng/L range.[6]
Quantitative Linearity GoodExcellentGood
Throughput HighHighModerate
Cost & Complexity LowerModerateHigher
Ideal Application Routine QC of relatively clean matrices.Trace-level quantification in complex matrices (e.g., wine, pharmaceuticals).[4][7]In-depth profiling of highly complex samples (e.g., environmental extracts, flavor analysis).[8][9][10]

Expert Insight: For the majority of applications requiring the detection of halogenated anisoles at or below their sensory thresholds, GC-MS/MS in MRM mode offers the optimal balance of sensitivity, selectivity, and throughput. While GC-MS (SIM) can be a cost-effective solution for screening, it may lack the necessary selectivity for definitive quantification in challenging matrices. GCxGC-MS is a powerful tool for research and complex sample characterization but may be overly complex for routine quality control.

Alternative Analytical Methodologies

While GC-MS is the gold standard, other techniques have been explored for the analysis of halogenated anisoles.

Near-Infrared (NIR) Spectroscopy
  • Principle: NIR spectroscopy measures the absorption of near-infrared light by the sample. Chemometric models are then used to correlate the spectral data with the concentration of the target analytes.

  • Performance: NIR has been investigated as a rapid, non-destructive screening tool for haloanisoles in wine.[11][12] However, its sensitivity is generally lower than GC-MS, and its accuracy is highly dependent on the robustness of the calibration models. The aqueous nature of samples like wine can also present challenges due to water's strong NIR absorbance.[13]

  • Verdict: A promising technique for rapid screening and process monitoring, but not a replacement for GC-MS for trace-level quantification and confirmatory analysis.

Trustworthiness and Validation: A Self-Validating System

To ensure the trustworthiness of your results, every analytical method must be rigorously validated. The validation parameters should be established in accordance with guidelines from the International Council for Harmonisation (ICH), particularly Q2(R2).[14][15][16][17][18]

Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. In GC-MS/MS, the specificity is demonstrated by the consistent ratio of multiple MRM transitions.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. For halogenated anisoles, LOQs in the low ng/L range are often required.

  • Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of the test results to the true value, often assessed by spike-recovery experiments in the sample matrix.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

By thoroughly validating your GC-MS method, you create a self-validating system that provides a high degree of confidence in the reported results.

Conclusion: Selecting the Right Tool for a Demanding Task

The analysis of halogenated anisole derivatives presents a significant analytical challenge due to the extremely low concentrations at which they impact product quality. While several techniques can be employed, GC-MS, and particularly GC-MS/MS with MRM , stands out as the most reliable and robust method for achieving the required sensitivity and selectivity in complex matrices.

The choice of the specific GC-MS platform should be guided by a thorough consideration of the sample matrix, the required detection limits, and the intended application, whether it be routine quality control or in-depth research. By implementing a well-validated method, grounded in a clear understanding of the principles behind each experimental step, researchers and scientists can confidently and accurately monitor for the presence of these potent off-aroma compounds.

References

  • Comparison of GC-MS and GC×GC-MS in the Analysis of Human Serum Samples for Biomarker Discovery. PMC - NIH.[Link]

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  • Comparison of GC/time-of-flight MS with GC/quadrupole MS for halocarbon trace gas analysis. Atmospheric Measurement Techniques.[Link]

  • Different headspace solid phase microextraction--gas chromatography/mass spectrometry approaches to haloanisoles analysis in wine. PubMed.[Link]

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  • Single Quadrupole Multiple Fragment Ion Monitoring Quantitative Mass Spectrometry. PMC.[Link]

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  • Electron ionization induced fragmentation pathways of trichloroanisole. Open Research Online.[Link]

  • ISO 20752:2023 - Cork Stoppers | TCA Release Testing. The ANSI Blog.[Link]

  • Halogenated methyl-phenyl ethers (anisoles) in the environment: determination of vapor pressures, aqueous solubilities, Henry's law constants, and gas/water. PubMed.[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.[Link]

  • (PDF) Comparison of GC-MS and GCxGC-MS in the Analysis of Human Serum Samples for Biomarker Discovery. ResearchGate.[Link]

  • Validation of Analytical Procedures Q2(R2). ICH.[Link]

  • Study of Physicochemical Properties, Antibacterial and GC-MS Analysis of Essential Oil of the Aniseed (Pimpinella anisum Linn.) in Oman. ResearchGate.[Link]

  • Electron ionization induced fragmentation pathways of Trichloroanisole. ResearchGate.[Link]

  • Near infrared spectroscopy as a rapid tool to measure volatile aroma compounds in Riesling wine: Possibilities and limits. DPI eResearch Archive (eRA).[Link]

  • ISO 20752:2023. SFS Suomen Standardit.[Link]

  • C146-E424A Smart SPME Fibers and Arrow Selection Guide. SHIMADZU CORPORATION.[Link]

  • Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography-tandem mass spectrometry detection. PubMed.[Link]

  • GCxGC/TOF-MS and GC-TOF-MS Comparisons To Be Made at Science and Industry Museum. LCGC International.[Link]

  • Optimizing the winemaking process: NIR spectroscopy and e‐nose analysis for the online monitoring of fermentation. IRIS.[Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.[Link]

  • An innovative technology for the real-time non-destructive quantification of 2,4,6-trichloroanisole (TCA) in natural cork stoppers at an industrial level. Infowine.[Link]

  • Example of TCA analysis results of two natural cork stopper batches... ResearchGate.[Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.[Link]

  • SPME Fiber Performance Tips for Volatiles & Semi-Volatiles. Restek.[Link]

  • Chemometric analysis based on GC-MS chemical profiles of essential oil and extracts of black cumin (Nigella sativa L. Semantic Scholar.[Link]

  • Near infrared spectroscopy as a rapid tool to measure volatile aroma compounds in Riesling wine: possibilities and limits. PubMed.[Link]

  • ISO 20752:2023. International Organization for Standardization.[Link]

  • CHAPTER 6: Visible and Near-infrared Spectroscopy for Quality Analysis of Wine.Books.
  • SPME Fiber Evaluation for Volatile Organic Compounds Extraction from Acerola. SciELO.[Link]

  • Occurrence of halogenated transformation products of selected pharmaceuticals and personal care products in secondary and tertiary treated wastewaters from southern California. PubMed.[Link]

  • Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review.[Link]

  • Determination of 2,4,6-trichloroanisole and 2,4,6-tribromoanisole in Wine Using Microextraction in Packed Syringe and Gas Chromatography-Mass Spectrometry. PubMed.[Link]

  • Solid Phase Microextraction Fundamentals. Agilent.[Link]

  • Troubleshooting halogenated phenols and anisoles in GC-MS. Reddit.[Link]

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Navigating the Bioactivity of Halogenated Anisoles: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the nuanced effects of chemical substitutions on biological activity is paramount. This guide delves into the anticipated biological activities of 2,5-Dichloro-4-fluoroanisole derivatives, a class of compounds for which specific biological data is not yet publicly available. By drawing upon established principles of medicinal chemistry and examining experimental data from structurally analogous halogenated aromatic compounds, we can construct a predictive framework for their potential efficacy and cytotoxicity. This comparative analysis aims to provide valuable insights for researchers exploring the therapeutic potential of novel halogenated molecules.

The Influence of Halogenation on Bioactivity: A Double-Edged Sword

Halogenation is a common strategy in drug design to modulate a molecule's pharmacokinetic and pharmacodynamic properties. The introduction of halogen atoms like chlorine and fluorine can significantly impact a compound's lipophilicity, electronic character, and metabolic stability, thereby influencing its biological activity.

  • Lipophilicity and Membrane Permeability: Halogens, being more lipophilic than hydrogen, can enhance a compound's ability to cross cellular membranes. This is a critical factor for reaching intracellular targets. However, excessive lipophilicity can lead to poor solubility and non-specific toxicity.

  • Electronic Effects: The high electronegativity of halogens, particularly fluorine, can alter the electron distribution within a molecule. This can influence how the compound interacts with its biological target, potentially leading to stronger binding and increased potency.

  • Metabolic Stability: The carbon-halogen bond, especially the carbon-fluorine bond, is generally strong and resistant to metabolic degradation. This can increase the half-life of a drug in the body, leading to a more sustained therapeutic effect.

It is the intricate interplay of these factors that determines the ultimate biological profile of a halogenated compound.

Predicting the Biological Activity of 2,5-Dichloro-4-fluoroanisole Derivatives: A Comparative Approach

In the absence of direct experimental data for 2,5-Dichloro-4-fluoroanisole derivatives, we turn to a comparative analysis of structurally related compounds. By examining the antimicrobial and cytotoxic profiles of various chlorinated and fluorinated phenols and anisoles, we can infer the likely bioactivities of our target compounds.

Antimicrobial Potential: Disrupting Microbial Viability

Halogenated phenols have long been recognized for their antimicrobial properties. Their mechanism of action often involves the disruption of microbial cell membranes, leading to leakage of cellular contents and ultimately cell death. The presence and position of halogen substituents can significantly modulate this activity.

Comparative Data on Antimicrobial Activity of Halogenated Phenols

CompoundOrganismMinimum Inhibitory Concentration (MIC) (µg/mL)
4-ChlorophenolEscherichia coli250
Staphylococcus aureus125
2,4-DichlorophenolEscherichia coli62.5
Staphylococcus aureus31.25
2,4,6-TrichlorophenolEscherichia coli15.6
Staphylococcus aureus7.8

Note: The above data is a representative compilation from various literature sources and is intended for comparative purposes.

As the data suggests, increasing the degree of chlorination on the phenol ring generally leads to enhanced antimicrobial activity. This is attributed to increased lipophilicity, facilitating greater membrane disruption.

Based on this trend, it is plausible to hypothesize that 2,5-Dichloro-4-fluoroanisole derivatives could possess significant antimicrobial properties. The presence of two chlorine atoms is expected to contribute substantially to this activity. The fluorine atom, with its high electronegativity, may further enhance the compound's ability to interact with microbial targets.

Cytotoxicity Profile: A Critical Consideration in Drug Development

While potent biological activity is desirable, it must be balanced with an acceptable safety profile. Cytotoxicity, or the toxicity of a compound to cells, is a primary concern in drug development. Halogenated aromatic compounds can exhibit cytotoxicity through various mechanisms, including oxidative stress, mitochondrial dysfunction, and apoptosis induction.

Comparative Data on Cytotoxicity of Halogenated Compounds

CompoundCell LineIC50 (µM)
4-FluorophenolMCF-7 (Breast Cancer)>100
4-ChlorophenolMCF-7 (Breast Cancer)85
2,4-DichlorophenolHepG2 (Liver Cancer)55
2,4-DifluorophenolHepG2 (Liver Cancer)70

Note: The IC50 values are representative and compiled from various studies for comparative illustration.

The data indicates that both the type and position of halogen substitution influence cytotoxicity. In some cases, chlorinated compounds have shown higher cytotoxicity than their fluorinated counterparts, potentially due to differences in their metabolic activation or interaction with cellular components. For instance, a comparative study on halogenated HIV-1 reverse transcriptase inhibitors found that dichlorinated compounds could be marginally less cytotoxic than their difluorinated analogs, while also showing improved potency[1].

For 2,5-Dichloro-4-fluoroanisole, the presence of three halogen substituents raises a potential concern for cytotoxicity. It is crucial to experimentally determine the therapeutic index – the ratio of the toxic dose to the therapeutic dose – to assess the viability of these compounds as drug candidates.

Experimental Workflow: A Blueprint for a Self-Validating System

To empirically determine the biological activity of novel 2,5-Dichloro-4-fluoroanisole derivatives, a systematic and rigorous experimental approach is essential. The following workflows for antimicrobial and cytotoxicity testing provide a self-validating system to ensure the generation of reliable and reproducible data.

Antimicrobial Susceptibility Testing: The Broth Microdilution Method

The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Caption: Workflow for determining cytotoxicity (IC50) using the MTT assay.

Protocol:

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) are seeded into a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the 2,5-Dichloro-4-fluoroanisole derivative and incubated for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals. [2][3][4]4. Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO). [3]5. Absorbance Measurement: The absorbance is measured at approximately 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.

Structure-Activity Relationship (SAR): A Predictive Tool

The relationship between the chemical structure of a molecule and its biological activity is a cornerstone of medicinal chemistry. For halogenated aromatic compounds, several SAR trends have been observed:

SAR_Halogenated_Anisoles Increased Halogenation Increased Halogenation Increased Lipophilicity Increased Lipophilicity Increased Halogenation->Increased Lipophilicity generally leads to Enhanced Membrane Permeation Enhanced Membrane Permeation Increased Lipophilicity->Enhanced Membrane Permeation facilitates Increased Antimicrobial Activity Increased Antimicrobial Activity Enhanced Membrane Permeation->Increased Antimicrobial Activity can result in Increased Cytotoxicity Increased Cytotoxicity Enhanced Membrane Permeation->Increased Cytotoxicity can also lead to Fluorine Substitution Fluorine Substitution Altered Electronic Profile Altered Electronic Profile Fluorine Substitution->Altered Electronic Profile causes Modified Target Binding Modified Target Binding Altered Electronic Profile->Modified Target Binding can lead to Potentially Higher Potency Potentially Higher Potency Modified Target Binding->Potentially Higher Potency may result in Chlorine Substitution Chlorine Substitution Chlorine Substitution->Increased Lipophilicity contributes to

Sources

Comparative Guide: Synthesis Routes for Polychlorinated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of polychlorinated aromatic compounds (PCACs) remains a critical bottleneck in the development of agrochemicals, flame retardants, and pharmaceutical intermediates. While monochlorination is trivial, introducing multiple chlorine atoms with high regiocontrol presents significant challenges due to the deactivating nature of the first chlorine substituent and the directing effects that favor ortho/para over meta substitution.

This guide objectively compares three distinct synthetic methodologies: Classical Electrophilic Aromatic Substitution (EAS) , Sandmeyer-type Diazotization , and Transition-Metal Catalyzed C-H Activation . We analyze these routes based on regioselectivity, atom economy, and scalability, providing actionable protocols for high-precision synthesis.

Part 1: The Landscape of Chlorination

The choice of synthesis route is dictated by the desired substitution pattern. The fundamental challenge is thermodynamic vs. kinetic control.

  • The Thermodynamic Trap: In classical chlorination, the first chlorine deactivates the ring but directs subsequent electrophiles ortho/para. This makes 1,2,4-trichlorobenzene easy to access, but 1,3,5-trichlorobenzene (a key intermediate for symmetric ligands) nearly impossible via direct chlorination.

  • The Selectivity Gap: Traditional methods struggle to stop at specific chlorination degrees (e.g., preventing over-chlorination to tetrachlorides) or to access sterically congested sites.

Decision Matrix: Selecting Your Route

The following decision tree assists in selecting the optimal pathway based on substrate and target geometry.

ChlorinationDecision Start Target Molecule Strategy Pattern Substitution Pattern? Start->Pattern OrthoPara Ortho/Para Dominant (e.g., 1,2,4-trichloro) Pattern->OrthoPara Meta Meta/Symmetric (e.g., 1,3,5-trichloro) Pattern->Meta Complex Late-Stage Functionalization (Drug Scaffold) Pattern->Complex EAS Route A: Classical EAS (Cl2/FeCl3) OrthoPara->EAS Low Cost/Bulk Sandmeyer Route B: Sandmeyer/Isomerization (CuCl or AlCl3 rearrangement) Meta->Sandmeyer High Regiocontrol PdCat Route C: Pd-Catalyzed C-H Activation (Pd(OAc)2/NCS) Complex->PdCat Mild Conditions

Figure 1: Strategic decision matrix for selecting chlorination methodologies based on target geometry.

Part 2: Comparative Analysis of Synthesis Routes

Route A: Classical Electrophilic Aromatic Substitution (EAS)

Best for: Commodity chemicals, ortho/para patterns (e.g., 1,2-dichlorobenzene, 1,2,4-trichlorobenzene).

  • Mechanism: Generation of a "super-electrophile" (

    
     equivalent) using 
    
    
    
    gas and a Lewis Acid (
    
    
    ,
    
    
    , or
    
    
    ).
  • Causality: The Lewis acid polarizes the Cl-Cl bond. The arene attacks the terminal chlorine. The resulting Wheland intermediate loses a proton to restore aromaticity.[1]

  • Limitations:

    • Isomer Distribution: Heavily biased. Direct chlorination of benzene yields ~85% 1,2,4-trichlorobenzene and <5% 1,3,5-isomer.

    • Safety: Handling gaseous

      
       requires specialized ventilation and scrubbing.
      
Route B: Sandmeyer & Isomerization Strategies

Best for: Meta-substituted targets (e.g., 1,3,5-trichlorobenzene) or positions inaccessible by EAS.

  • Mechanism (Sandmeyer): Aniline

    
     Diazonium Salt (
    
    
    
    )
    
    
    Aryl Radical/Cation
    
    
    Aryl Chloride (via CuCl).
  • Mechanism (Isomerization): Heating 1,2,4-trichlorobenzene with anhydrous

    
     causes chlorine migration to the thermodynamically more stable 1,3,5-position (symmetric).
    
  • Trustworthiness: The Sandmeyer route guarantees regiochemistry because the nitrogen handle is placed prior to chlorination.

Route C: Pd-Catalyzed Directed C-H Chlorination

Best for: Late-stage functionalization of complex pharma intermediates; ortho-chlorination of amides/pyridines.

  • Mechanism: A Directing Group (DG) coordinates Pd(II), facilitating proximal C-H activation to form a palladacycle. Reaction with an electrophilic chlorine source (NCS) yields the C-Cl bond.

  • Advantage: Uses mild reagents (NCS instead of

    
    ) and tolerates sensitive functional groups.
    

Part 3: Data Comparison

The following table contrasts the performance of these routes for the synthesis of Trichlorobenzene isomers and functionalized analogues.

FeatureRoute A: Classical EASRoute B: Isomerization/SandmeyerRoute C: Pd-Catalyzed C-H
Primary Reagent

(gas)

(stoichiometric) or

NCS (solid)
Catalyst

/

Cu(I) /


(5-10 mol%)
Target Selectivity 1,2,4-isomer (>80%)1,3,5-isomer (>90% pure after workup)Ortho to DG (>95% regio)
Yield High (85-95%)Moderate (60-75%)High (80-92%)
E-Factor (Waste) High (Acidic waste, over-chlorinated byproducts)Very High (Cu waste or solvent intensive)Low (Succinimide byproduct is benign)
Safety Profile Hazardous (

gas, exotherms)
Moderate (Diazoniums are shock sensitive)Excellent (Solid reagents)

Part 4: Detailed Experimental Protocols

Protocol 1: "Green" Oxidative Chlorination (Alternative to Gas)

For the synthesis of 1,4-dichlorobenzene derivatives without chlorine gas.

System:


 / 

/ Activated Carbon Rationale: This generates

in situ without storing cylinders.
  • Setup: Charge a round-bottom flask with substrate (10 mmol) in Methanol (20 mL).

  • Reagent Addition: Add 37% HCl (2.2 eq).

  • Activation: Add Activated Carbon (10 wt%) as a surface catalyst.

  • Oxidation: Dropwise addition of

    
     (2.2 eq) over 30 mins at 40°C.
    
    • Control Point: Maintain temp <50°C to prevent peroxide decomposition.

  • Validation: Monitor by TLC. If conversion <90%, add 0.5 eq HCl/H2O2.

  • Workup: Filter catalyst. Extract with EtOAc. Wash with

    
     (removes residual oxidant).
    
Protocol 2: Pd-Catalyzed Ortho-Chlorination

For high-value scaffolds containing amide directing groups.

System:


 / NCS / Toluene
Rationale:  The Pd(II)/Pd(IV) catalytic cycle allows precision placement of Cl.
  • Reaction Assembly: In a sealed tube, combine:

    • Benzamide substrate (1.0 mmol)

    • 
       (5 mol%, 11 mg)
      
    • N-Chlorosuccinimide (NCS) (1.2 eq, 160 mg)

    • Solvent: Toluene or DCE (3 mL)

  • Catalysis: Heat to 100°C for 12 hours.

    • Mechanism Check: The solution should turn dark (active Pd species). If precipitation of Pd black occurs early, conversion will stall.

  • Workup: Cool to RT. Filter through a Celite pad (removes Pd).

  • Purification: Concentrate filtrate. Flash chromatography (Hexane/EtOAc).

  • Self-Validation:

    • 
      : Look for the disappearance of the ortho-proton signal and loss of coupling symmetry.
      

Part 5: Visualizing the Workflow

The following diagram illustrates the mechanistic workflow for the Pd-catalyzed route, highlighting the critical "Palladacycle" intermediate which dictates the high regioselectivity.

PdCatalysis Substrate Substrate (Amide DG) Coordination Coordination (Pd binds DG) Substrate->Coordination Pd(OAc)2 CH_Activation C-H Activation (Palladacycle Formed) Coordination->CH_Activation -AcOH Oxidation Oxidative Addition (NCS enters) CH_Activation->Oxidation +NCS RedElim Reductive Elimination (C-Cl Bond Formed) Oxidation->RedElim Pd(IV) Species RedElim->Coordination Catalyst Turnover Product Chlorinated Product RedElim->Product -Pd(II)

Figure 2: Catalytic cycle for Pd-mediated ortho-chlorination. Note the regeneration of Pd(II) after product release.

References

  • Comparison of Chlorination Methods

    • Smith, K., et al. "Regioselective chlorination of aromatic ethers using a zeolite catalyst." Journal of Organic Chemistry.

  • Isomerization of Trichlorobenzenes

    • US Patent 4368340. "Process for producing 1,3,5-trichlorobenzene."[2][3]

  • Pd-Catalyzed C-H Activation

    • Kalyani, D., et al. "Sanford Group: Palladium-Catalyzed C–H Halogenation." Journal of the American Chemical Society.

  • Green Chemistry Approaches

    • Podgoršek, A., et al. "Oxidative Halogenation with Hydrogen Peroxide: An Environmental View." Green Chemistry.

Sources

spectroscopic comparison of ortho vs meta chloro substitution in fluoroanisole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Spectroscopic Guide to Distinguishing Ortho- and Meta-Chloro-Substituted Fluoroanisoles

For researchers and professionals in drug development and materials science, the precise structural elucidation of aromatic compounds is paramount. The seemingly subtle shift of a substituent from the ortho to the meta position can dramatically alter a molecule's electronic properties, steric profile, and, consequently, its biological activity or material characteristics. This guide provides a comprehensive spectroscopic comparison of ortho- versus meta-chloro substitution in fluoroanisole, offering a practical framework for distinguishing these isomers using common laboratory techniques. We will delve into the "why" behind the expected spectral differences, grounded in fundamental chemical principles.

The Structural Conundrum: Ortho vs. Meta

Fluoroanisole serves as our parent structure, featuring an activating methoxy group (-OCH₃) and a deactivating but highly electronegative fluorine atom. The introduction of a chlorine atom at the ortho (2-position) or meta (3-position) position relative to the fluorine atom (at position 1) creates two distinct isomers: 2-chloro-1-fluoro-4-methoxybenzene (ortho) and 3-chloro-1-fluoro-4-methoxybenzene (meta). Their structural differences, though seemingly minor, induce significant changes in electron distribution and spatial arrangement, which are readily probed by various spectroscopic methods.

G cluster_ortho Ortho Isomer cluster_meta Meta Isomer ortho 2-chloro-1-fluoro-4-methoxybenzene meta 3-chloro-1-fluoro-4-methoxybenzene

Figure 1: Chemical structures of ortho- and meta-chloro-fluoroanisole.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool

NMR spectroscopy, particularly ¹H and ¹³C NMR, stands as the most powerful technique for isomer differentiation. The chemical shifts (δ), coupling constants (J), and splitting patterns provide a detailed roadmap of the molecular structure.

¹H NMR Spectroscopy

The aromatic region of the ¹H NMR spectrum (typically 6.5-8.0 ppm) is particularly informative. The substitution pattern dictates the number of distinct proton environments and their coupling relationships.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the fluoroanisole derivative in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 0-16 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Expected Data and Interpretation:

Isomer Proton Expected Chemical Shift (δ, ppm) Splitting Pattern Coupling Constants (J, Hz)
orthoH-3~7.1dJ(H3-F) ≈ 7-9
H-5~6.9ddJ(H5-H6) ≈ 8-9, J(H5-F) ≈ 2-3
H-6~7.3dJ(H6-H5) ≈ 8-9
metaH-2~7.0dJ(H2-F) ≈ 9-11
H-5~6.8dJ(H5-H6) ≈ 8-9
H-6~7.2ddJ(H6-H5) ≈ 8-9, J(H6-F) ≈ 4-5

Table 1: Predicted ¹H NMR data for ortho- and meta-chloro-fluoroanisole.

The key differentiator lies in the coupling patterns. In the ortho isomer, the proton adjacent to the chlorine (H-3) will appear as a doublet due to coupling with the fluorine atom. In the meta isomer, the proton between the fluorine and chlorine (H-2) will also be a doublet with a larger fluorine coupling constant. The through-space interaction in the ortho isomer can sometimes lead to broader peaks.

¹³C NMR Spectroscopy

¹³C NMR provides complementary information, with chemical shifts being highly sensitive to the electronic environment of each carbon atom. The carbon atoms directly bonded to electronegative substituents (F, Cl, O) will be significantly deshielded.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Acquire the spectrum on the same spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay (d1): 2 seconds.

  • Processing: Similar to ¹H NMR, with referencing to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Expected Data and Interpretation:

The carbon directly attached to fluorine will appear as a large doublet due to one-bond C-F coupling (¹JCF ≈ 240-260 Hz). The ortho and meta positions relative to the fluorine will show smaller couplings (²JCF and ³JCF). The chlorine and methoxy groups also influence the chemical shifts of the carbons to which they are attached.

Isomer Carbon Expected Chemical Shift (δ, ppm) C-F Coupling
orthoC-1 (C-F)~155-158¹JCF ≈ 250 Hz
C-2 (C-Cl)~120-125²JCF ≈ 20 Hz
metaC-1 (C-F)~158-162¹JCF ≈ 255 Hz
C-3 (C-Cl)~130-135³JCF ≈ 3-5 Hz

Table 2: Predicted ¹³C NMR data for ortho- and meta-chloro-fluoroanisole.

G cluster_workflow NMR Analysis Workflow A Sample Preparation (5-10 mg in CDCl₃) B ¹H NMR Acquisition (400 MHz) A->B C ¹³C NMR Acquisition (Proton Decoupled) A->C D Data Processing (FT, Phasing, Baseline) B->D C->D E Structural Elucidation (Chemical Shifts, Coupling) D->E

Figure 2: Generalized workflow for NMR-based isomer differentiation.

Vibrational Spectroscopy: IR and Raman

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The substitution pattern on the benzene ring gives rise to characteristic absorption or scattering bands, particularly in the "fingerprint region" (below 1500 cm⁻¹).

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Sample Preparation: Place a small drop of the liquid sample or a few milligrams of the solid sample directly onto the ATR crystal.

  • Instrument Setup: Use a standard FT-IR spectrometer equipped with an ATR accessory.

  • Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add 16-32 scans for a good signal-to-noise ratio.

  • Processing: Perform a background subtraction using the clean ATR crystal.

Expected Data and Interpretation:

The C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region are highly diagnostic of the substitution pattern on the benzene ring.

Substitution Pattern Characteristic C-H Bending (cm⁻¹)
1,2,4-trisubstituted (ortho)~885-860 and ~825-805
1,2,3-trisubstituted (meta)~810-750 and ~725-680

Table 3: Characteristic IR absorption bands for trisubstituted benzene rings.

The ortho isomer is expected to show two distinct bands in the higher frequency part of this region, while the meta isomer will have bands at lower frequencies. Additionally, C-Cl stretching vibrations typically appear in the 800-600 cm⁻¹ range, which may overlap with the C-H bending modes but can still provide complementary information.

Electronic Spectroscopy: UV-Vis

UV-Vis spectroscopy measures the electronic transitions within a molecule. The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands are sensitive to the extent of conjugation and the electronic effects of the substituents.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare dilute solutions of the isomers in a UV-transparent solvent (e.g., ethanol or hexane) with known concentrations (e.g., 10⁻⁴ to 10⁻⁵ M).

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition: Record the absorbance spectrum from approximately 200 to 400 nm, using the pure solvent as a reference.

  • Analysis: Identify the λmax values and calculate the molar absorptivity.

Expected Data and Interpretation:

Both isomers are expected to show two primary absorption bands characteristic of substituted benzenes: the E2-band (around 200-230 nm) and the B-band (around 250-290 nm). The ortho-isomer, with the chlorine atom in closer proximity to the methoxy group, may experience greater steric hindrance, potentially disrupting the planarity of the molecule and leading to a slight blue shift (hypsochromic shift) and a decrease in the intensity of the B-band compared to the meta isomer.

Mass Spectrometry (MS)

While mass spectrometry primarily provides information about the molecular weight and elemental composition, fragmentation patterns can sometimes offer clues to the isomeric structure.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a GC inlet.

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-250).

Expected Data and Interpretation:

Both isomers will exhibit the same molecular ion peak (M⁺). However, the relative abundances of the fragment ions may differ. The ortho isomer, due to the proximity of the chloro and methoxy groups, might show a more prominent loss of a methyl radical (·CH₃) followed by the loss of CO, a common fragmentation pathway for ortho-substituted anisoles (the "ortho effect").

G cluster_comparison Spectroscopic Comparison Logic Isomers Ortho vs. Meta Isomers NMR ¹H & ¹³C NMR (Coupling, Shifts) Isomers->NMR IR IR Spectroscopy (C-H Bending) Isomers->IR UV UV-Vis Spectroscopy (λmax, ε) Isomers->UV MS Mass Spectrometry (Fragmentation) Isomers->MS Conclusion Unambiguous Identification NMR->Conclusion Most Definitive IR->Conclusion Supportive UV->Conclusion Supportive MS->Conclusion Supportive

Figure 3: Logical flow for the spectroscopic differentiation of isomers.

Conclusion

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • SDBSWeb: Integrated Spectral Data Base System for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

Electrochemical Profiling of Dichlorofluoroanisoles (DCFAs): A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Dichlorofluoroanisoles (DCFAs) represent a specialized class of polyhalogenated aromatic ethers, frequently utilized as high-value intermediates in the synthesis of next-generation agrochemicals (e.g., fluorinated herbicides) and pharmaceutical pharmacophores. Their electrochemical behavior is defined by the interplay between the electron-donating methoxy group (-OCH


) and the electron-withdrawing halogen substituents (two -Cl, one -F).

For researchers in drug discovery and process chemistry, understanding the redox properties of DCFAs is critical for two reasons:

  • Metabolic Prediction: The oxidative lability of the anisole ring mimics cytochrome P450-mediated O-demethylation.

  • Synthetic Utility: Electrochemical "shuttle" reactions allow for selective dehalogenation or functionalization without hazardous chemical oxidants.

This guide provides a rigorous analysis of the electrochemical properties of DCFAs, comparing them with structural analogs to establish a predictive framework for their reactivity.

Electrochemical Profile & Comparative Analysis

Theoretical Grounding: Substituent Effects

The electrochemical behavior of DCFAs is governed by the Hammett Principle . The methoxy group activates the ring toward oxidation, while the halogens passivate it.

  • Anodic Oxidation: The oxidation potential (

    
    ) is shifted positively compared to anisole. The strong electronegativity of Fluorine (
    
    
    
    ) and Chlorine (
    
    
    ) destabilizes the radical cation intermediate, making electron removal thermodynamically more demanding.
  • Cathodic Reduction: The presence of halogens facilitates reduction. The C-Cl bond is significantly more labile than the C-F bond, allowing for selective electrochemical dechlorination at potentials where the C-F bond remains inert.

Comparative Performance Data

The following table synthesizes experimental data from analogous halogenated anisoles to profile DCFAs.

Table 1: Comparative Electrochemical Parameters (vs. SCE in CH


CN) 
Compound Class

(Oxidation) [V]

(Reduction) [V]
Primary Reactive IntermediateStability of Radical Cation
Anisole (Reference) +1.35< -3.0 (Inert)Radical Cation (

)
Low (Rapid dimerization)
4-Fluoroanisole +1.50-2.8 to -3.0Radical CationModerate (Susceptible to nucleophilic attack)
2,4-Dichloroanisole +1.65-1.8 to -2.0Aryl Radical (

)
High (Steric protection)
DCFAs (Predicted) +1.70 - +1.85 -1.6 to -1.8 Radical Cation / Anion High (Oxidative) / High (Reductive)

Note:


 values are approximate anodic peak potentials.[1] DCFA values are extrapolated based on additive Hammett substituent constants.

Reaction Mechanisms & Pathways[2][3]

Anodic Oxidation: The ECE Mechanism

The oxidation of DCFAs typically follows an ECE (Electron transfer - Chemical step - Electron transfer) mechanism. Unlike simple anisole, which couples to form biaryls, the halogenated ring of DCFAs blocks coupling positions, directing the pathway toward nucleophilic substitution or side-chain oxidation.

Key Insight: The presence of Fluorine often leads to "non-conventional" anodic substitution, where the fluoride ion can be displaced by acetoxy groups in acetic acid media, a rarity in organic electrochemistry.

Visualization: Oxidative Pathway

DCFA_Oxidation Start DCFA (Neutral) RadCat Radical Cation [DCFA]•+ Start->RadCat -1e- (Anodic Ox) NucAttack Nucleophilic Attack (H2O / AcO-) RadCat->NucAttack + Nucleophile Radical Neutral Radical Intermediate NucAttack->Radical - H+ Cation Arenium Cation Radical->Cation -1e- Product Product: Quinone Ketal or Acetoxylated Arene Cation->Product Final Stabilization

Figure 1: Proposed ECE mechanism for the anodic oxidation of DCFAs in nucleophilic solvents.

Cathodic Reduction: Selective Dehalogenation

Reduction occurs at the halogenated positions. The standard potential (


) for C-Cl cleavage is significantly less negative than C-F cleavage.

Mechanism:

  • Formation of Radical Anion (

    
    ).
    
  • Mesolytic cleavage of Chloride (

    
    ).
    
  • Formation of Aryl Radical (

    
    ).
    
  • Hydrogen Abstraction (from solvent)

    
     Fluoroanisole derivative.
    

Experimental Protocols

Protocol A: Cyclic Voltammetry (Diagnostic)

Objective: Determine the redox window and stability of the DCFA radical cation.

Reagents & Equipment:

  • Solvent: Acetonitrile (HPLC Grade, dried over molecular sieves).

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF

    
    ).
    
  • Working Electrode: Platinum disk (2 mm diameter).

  • Counter Electrode: Platinum wire.

  • Reference: Ag/Ag+ (10 mM AgNO

    
     in CH
    
    
    
    CN).

Step-by-Step Workflow:

  • Polishing: Polish the Pt disk with 0.05

    
    m alumina slurry until a mirror finish is achieved. Sonicate in water, then ethanol.
    
  • Blank Scan: Record a CV of the electrolyte solution (0 to +2.0 V) to ensure no background impurities.

  • Analyte Addition: Add DCFA to a concentration of 1.0 mM.

  • Oxidative Scan: Sweep from 0 V

    
     +2.0 V 
    
    
    
    0 V at 100 mV/s. Observe the irreversible peak (
    
    
    ).
  • Reductive Scan: Sweep from 0 V

    
     -2.5 V 
    
    
    
    0 V. Observe reduction waves corresponding to sequential dechlorination.
  • Scan Rate Variation: Repeat at 50, 200, and 500 mV/s to determine diffusion control (

    
     vs 
    
    
    
    ).
Protocol B: Preparative Selective Dechlorination

Objective: Selectively remove Chlorine atoms while retaining the Fluorine substituent.

Setup:

  • Cell: H-type divided cell with a glass frit separator.

  • Cathode: Carbon Felt (high surface area).

  • Anode: Graphite rod (sacrificial) or Pt mesh.

  • Solvent: DMF / Water (9:1).

Workflow:

  • Dissolve 5 mmol DCFA in 50 mL solvent containing 0.1 M TEATs (Tetraethylammonium tosylate).

  • Apply a Constant Potential (

    
    ) 100 mV more negative than the first reduction peak observed in CV (approx -1.9 V).
    
  • Monitor reaction progress via HPLC.

  • Stop electrolysis when the starting material is consumed. The product will be the corresponding fluoroanisole.

Visualizing the Reductive Selectivity

This diagram illustrates the thermodynamic hierarchy that allows for selective chemical editing of DCFAs.

Reduction_Selectivity DCFA Dichlorofluoroanisole (Cl, Cl, F) RadAnion Radical Anion [Ar-Cl-F]•- DCFA->RadAnion +1e- (-1.7 V) Transition Transition State C-Cl Elongation RadAnion->Transition Fast Int1 Fluoro-Chloroanisole (Monodechlorination) Transition->Int1 -Cl-, +H• Int2 Fluoroanisole (Fully Dechlorinated) Int1->Int2 +1e- (-2.0 V) -Cl-, +H• Defluoro Anisole (Defluorinated) Int2->Defluoro +1e- (<-2.8 V) High Energy Barrier

Figure 2: Stepwise reductive dechlorination pathway showing the kinetic stability of the C-F bond.

References

  • Anodic Oxidation of Fluoroanisoles

    • Title: A novel anodic substitution reaction: oxidative displacement of fluorine by an acetoxy group.
    • Source: Journal of the Chemical Society, Chemical Communic
    • URL:[Link][2]

  • Cyclic Voltammetry of Chloroanisoles

    • Title: Determination of 2,4,6-Trichloroanisole by Cyclic Voltammetry.[3]

    • Source: Food Chemistry / ResearchG
    • URL:[Link]

  • Reductive Dehalogenation Mechanisms

    • Title: Aryl dechlorination and defluorination with an organic super-photoreductant.[4][5]

    • Source: Photochemical & Photobiological Sciences.
    • URL:[Link]

  • Hammett Correlation in Electrochemistry

    • Title: Oxidation Potentials of Phenols and Anilines: Correlation Analysis of Electrochemical and Theoretical Values.
    • Source: Environmental Science: Processes & Impacts.
    • URL:[Link]

Sources

×

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